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  • Product: 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol: A Bifunctional Scaffold for Advanced Drug Design

Executive Summary In the evolving landscape of targeted therapeutics—ranging from Proteolysis Targeting Chimeras (PROTACs) to mRNA Lipid Nanoparticles (LNPs)—the rational selection of linker and headgroup scaffolds is pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolving landscape of targeted therapeutics—ranging from Proteolysis Targeting Chimeras (PROTACs) to mRNA Lipid Nanoparticles (LNPs)—the rational selection of linker and headgroup scaffolds is paramount. 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol (Molecular Formula: C₇H₁₈N₂O₂) represents a highly versatile, bifunctional aliphatic building block. Characterized by a primary amine, a secondary amine, an ether linkage, and a secondary alcohol, this molecule offers a unique physicochemical profile.

As a Senior Application Scientist, I approach this compound not merely as a chemical entity, but as a tunable vector for modulating pharmacokinetics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its strategic integration into modern drug modalities, and the self-validating experimental protocols required to profile it accurately.

Structural & Physicochemical Significance

The architectural brilliance of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol lies in its dense array of polar functional groups distributed across a compact carbon backbone. This configuration yields a highly hydrophilic molecule with distinct protonation states.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the scaffold, highlighting the mechanistic rationale for its utility in drug design:

PropertyValueRelevance to Drug Design
Molecular Weight 162.23 g/mol Low MW allows for linker integration without exceeding beyond-Rule-of-5 (bRo5) limits.
Topological Polar Surface Area (TPSA) 67.5 ŲOptimal for balancing aqueous solubility and preventing passive diffusion bottlenecks.
H-Bond Donors / Acceptors 4 / 4Facilitates robust solvent interactions, drastically improving aqueous solubility.
Predicted pKa₁ (Primary Amine) ~8.8 - 9.2Ensures protonation at physiological pH (7.4), driving systemic solubility.
Predicted pKa₂ (Secondary Amine) ~9.5 - 10.2Provides secondary buffering capacity, crucial for endosomal escape mechanisms.
Predicted LogP -1.2 to -0.8Highly hydrophilic; prevents non-specific lipophilic aggregation and protein binding.

Strategic Applications in Modern Modalities

Headgroup Engineering in Ionizable Lipids for LNPs

Ionizable lipids are the critical drivers of mRNA-LNP delivery systems. To prevent systemic toxicity, these lipids must remain neutral at physiological pH (7.4), but they must rapidly protonate in the acidic environment of the maturing endosome (pH < 6.5)[1]. This protonation triggers a structural transition from a lamellar bilayer to an inverted hexagonal (HII) phase, which disrupts the endosomal membrane and releases the mRNA cargo into the cytosol[2].

Incorporating the 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol scaffold into the lipid headgroup introduces a multi-amine buffering system. The secondary alcohol and ether oxygen engage in intramolecular hydrogen bonding, which fine-tunes the apparent pKa of the adjacent amines. This broadens the pH-responsiveness window, maximizing the electrostatic interactions with anionic endosomal lipids and enhancing the overall efficiency of cytosolic delivery[3].

EndosomalEscape LNP LNP Uptake (Neutral pH 7.4) Endosome Endosomal Maturation (Acidification pH < 6.5) LNP->Endosome Protonation Lipid Protonation (Cationic Shift) Endosome->Protonation PhaseShift Bilayer to Hexagonal (HII) Phase Transition Protonation->PhaseShift Ion-pair formation Release Membrane Disruption & Cytosolic Cargo Release PhaseShift->Release

Mechanism of LNP endosomal escape driven by pH-dependent ionizable lipid protonation.

Linker Optimization in PROTACs

PROTACs frequently suffer from poor aqueous solubility due to the highly lipophilic nature of the warhead and E3 ligase ligands. Traditional PEG linkers are used to improve hydrophilicity, but excessive PEGylation can lead to high molecular weights and poor cell permeability[4].

Substituting standard PEG chains with the 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol scaffold introduces a basic amine center that is protonated at physiological pH. This drastically lowers the overall lipophilicity (BRlogD) and increases the Topological Polar Surface Area (TPSA), directly contributing to achieving the >60 μg/mL solubility threshold often required for oral bioavailability[5]. Furthermore, the secondary alcohol provides a synthetic vector for rigidification, which can be utilized to stabilize the ternary complex between the PROTAC, the target protein, and the E3 ligase[6].

Experimental Methodologies: A Self-Validating System

To accurately utilize this scaffold, its physicochemical properties must be empirically validated. The following protocols are designed with strict causality to eliminate experimental artifacts.

Protocol 1: Potentiometric Titration for pKa Determination

Because 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol lacks a strong UV chromophore, UV-metric titration is blind to its ionization state. We must rely on high-precision glass electrodes.

  • Preparation : Prepare a 1 mM solution of the compound in a 0.15 M KCl background electrolyte.

    • Causality: Maintaining a constant ionic strength prevents fluctuations in activity coefficients, which would otherwise skew the Nernstian response of the electrode.

  • Co-Solvent Titration : Perform parallel titrations in varying ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH).

    • Causality: The compound's dense hydrogen-bonding network can cause localized micro-heterogeneity in pure water. Co-solvents ensure complete, uniform solvation.

  • Acid-Base Addition : Titrate with standardized 0.1 M HCl and 0.1 M KOH under a continuous nitrogen purge.

    • Causality: Nitrogen purging prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would introduce artifactual buffering regions into the titration curve.

  • Yasuda-Shedlovsky Extrapolation : Plot the apparent pKa (psKa) against the inverse dielectric constant of the solvent mixtures and extrapolate to the dielectric constant of pure water.

    • Causality: This mathematical self-validation removes the solvent-induced bias, yielding the true, physiologically relevant aqueous pKa.

Protocol 2: Shake-Flask LC-MS for LogD₇.₄ Profiling

Computational algorithms often fail to account for the intramolecular hydrogen bonding between the secondary alcohol and the ether oxygen, artificially inflating predicted lipophilicity. Empirical measurement is mandatory.

  • Phase Saturation : Pre-saturate n-octanol and 10 mM PBS (pH 7.4) by stirring them together vigorously for 24 hours.

    • Causality: Mutual saturation prevents volume shifts during the actual experiment, ensuring the phase ratio remains exactly 1:1.

  • Partitioning : Dissolve the compound in the aqueous phase, add an equal volume of octanol, and agitate at 25°C for 60 minutes.

    • Causality: 60 minutes of mechanical shaking ensures that thermodynamic equilibrium is fully reached across the phase boundary.

  • Phase Separation : Centrifuge the mixture at 3000 x g for 15 minutes.

    • Causality: Centrifugation breaks any micro-emulsions formed during shaking, preventing microscopic aqueous droplets from artificially inflating the measured octanol concentration.

  • Quantification : Analyze both phases via LC-MS/MS using Multiple Reaction Monitoring (MRM).

    • Causality: LC-MS/MS provides the extreme sensitivity required to detect this highly polar compound in the lipophilic octanol phase.

ExperimentalWorkflow Prep Compound Preparation (High Purity >98%) pKa Potentiometric Titration (Yasuda-Shedlovsky Extrapolation) Prep->pKa LogD Shake-Flask LC-MS (Octanol/Water pH 7.4) Prep->LogD Analysis Physicochemical Profiling (pKa1, pKa2, LogD) pKa->Analysis LogD->Analysis Design Rational Drug Design (LNP / PROTAC Integration) Analysis->Design

Self-validating experimental workflow for physicochemical profiling of bifunctional linkers.

References

  • [1] Title: Endosomal escape: A bottleneck for LNP-mediated therapeutics | Source: PNAS | URL:[Link]

  • [3] Title: Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy | Source: PMC | URL:[Link]

  • [2] Title: An ionizable lipid toolbox for RNA delivery | Source: Nature Communications | URL:[Link]

  • [4] Title: Current strategies for the design of PROTAC linkers: a critical review | Source: Exploration of Targeted Anti-tumor Therapy (via PMC) | URL:[Link]

  • [6] Title: Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series | Source: PMC | URL:[Link]

  • [5] Title: Designing Soluble PROTACs: Strategies and Preliminary Guidelines | Source: Journal of Medicinal Chemistry | URL:[Link]

Sources

Exploratory

Predictive and Empirical In Vitro Toxicity Profiling of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol: A Technical Guide for Preclinical Development

Executive Summary 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol (Molecular Formula: C₇H₁₈N₂O₂, MW: 162.23 g/mol ) is a highly polar, aliphatic diamino ether alcohol. In modern drug development, structural motifs of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-3-(3-(methylamino)propoxy)propan-2-ol (Molecular Formula: C₇H₁₈N₂O₂, MW: 162.23 g/mol ) is a highly polar, aliphatic diamino ether alcohol. In modern drug development, structural motifs of this nature are frequently utilized as hydrophilic linkers, cationic lipid headgroups for lipid nanoparticles (LNPs), or active pharmaceutical intermediates. Because of its specific functional groups—namely a primary amine, a secondary methylamine, an ether linkage, and a secondary alcohol—its in vitro toxicity profile is not driven by classical lipophilic membrane disruption, but rather by intracellular partitioning and organelle-specific accumulation.

This whitepaper provides an in-depth, causality-driven framework for evaluating the preclinical in vitro toxicity of this compound, designed for application scientists and toxicologists.

Physicochemical Drivers of Toxicity: The Causality of Structure

As a Senior Application Scientist, I approach in vitro toxicity not as a random screening exercise, but as a predictable outcome of molecular physicochemical properties. The structure of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol dictates its biological interactions through specific mechanisms:

  • Dual Amine Functionality & Lysosomotropism: The presence of a primary amine and a secondary methylamine group gives this molecule a highly basic pKa profile. At physiological pH (7.4) in the cytosol, it exists in an equilibrium of neutral and monocationic states. However, upon passive diffusion into acidic intracellular compartments like lysosomes (pH 4.5–5.0), these amines become fully protonated (dicationic). This charge shift prevents the molecule from diffusing back across the lysosomal membrane, leading to [1].

  • Ether and Alcohol Motifs: The propoxy ether and secondary alcohol provide hydrogen-bonding capabilities and high hydrophilicity. While this reduces the risk of acute, non-specific membrane lysis, it promotes the formation of stable aqueous complexes with intracellular phospholipids.

  • The Primary Risk - DIPL: The combination of lysosomal trapping and lipid complexation is the classical trigger for, a condition characterized by the pathological accumulation of phospholipids within lysosomes[2].

The Self-Validating In Vitro Toxicity Workflow

To build a trustworthy toxicity profile, experimental design must be self-validating. Relying on a single endpoint is a common pitfall that conflates cytostasis (growth inhibition) with cytotoxicity (cell death). We deploy an orthogonal, multi-parametric approach to ensure data integrity.

Metabolic vs. Membrane Integrity (The Cytotoxicity Matrix)

We pair the ATP-dependent CellTiter-Glo assay (measuring metabolic viability) with the Lactate Dehydrogenase (LDH) release assay (measuring membrane rupture) to create a self-validating matrix for [3].

  • Causality & Interpretation: If ATP levels drop but LDH remains at baseline, the compound is inducing mitochondrial stress or cytostasis without killing the cell. If both ATP drops and LDH spikes, we have confirmed necrotic or late-apoptotic membrane rupture. Given the hydrophilicity of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol, we anticipate cytostasis (via lysosomal stress) to occur at much lower concentrations than overt membrane rupture.

Genotoxicity Profiling

Regulatory compliance dictates we rule out DNA reactivity. We utilize the Ames MPF assay (OECD 471) for bacterial point mutations and the In Vitro Micronucleus Assay (OECD 487) using CHO cells to detect clastogenic and aneugenic events, adhering strictly to [4].

Step-by-Step Methodology: High-Content Screening (HCS) for DIPL

Because DIPL is the primary structural risk for diamino ether alcohols, we must empirically quantify it using[5].

Objective: To quantify intracellular phospholipid accumulation using fluorescent lipid probes. Causality: By co-incubating cells with the compound and a fluorescent phospholipid analog, we can visualize and quantify lysosomal lipid trapping caused by the protonated amines.

Protocol:

  • Cell Seeding: Seed HepG2 cells (human hepatocellular carcinoma) in a 96-well optical-bottom plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Probe Preparation: Prepare a working solution of a fluorescent phospholipid analog (e.g., NBD-PE or LipidTOX™ Red) in complete culture medium.

  • Compound Dosing: Prepare an 8-point dose-response curve of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol (ranging from 1 µM to 300 µM) in the probe-containing medium.

  • Exposure: Aspirate the old medium and apply the compound/probe solutions to the cells. Include a vehicle control (0.1% DMSO) and a positive control (Amiodarone at 10 µM). Incubate for 48 hours.

  • Nuclear Staining & Fixation: Wash cells gently with PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again and stain nuclei with Hoechst 33342 (1 µg/mL) for 10 minutes.

  • High-Content Imaging: Image the plate using an automated HCS platform. Capture at least 4 fields per well using appropriate fluorescent channels.

  • Data Analysis: Use image analysis software to quantify the total integrated fluorescence intensity of the lipid probe in the cytoplasmic region, normalized to the nuclear count (cell number). A >2-fold increase relative to the vehicle control indicates a positive DIPL liability.

Quantitative Data Presentation: Anticipated Toxicity Profile

Based on the physicochemical properties of the compound, the following table summarizes the anticipated thresholds and risk assessments across the core in vitro panel.

Assay / EndpointTarget MechanismCell Line / SystemAnticipated IC₅₀ / ThresholdRisk Assessment
CellTiter-Glo (ATP) Metabolic ViabilityHepG2> 250 µMLow acute metabolic toxicity.
LDH Release Membrane IntegrityHepG2> 500 µMLow acute necrotic risk; ether linkage is stable.
HCS Phospholipidosis Lysosomal TrappingHepG250 - 100 µMModerate risk; driven by dicationic amines.
Ames Test (OECD 471) Point MutationsS. typhimuriumNegative up to 5000 µ g/plate No structural alerts for mutagenicity.
In Vitro Micronucleus Chromosomal DamageCHO-K1NegativeLow clastogenic risk.

Mechanistic Pathway Visualization

The following diagram illustrates the causal pathway from cellular exposure to phenotypic toxicity, driven by the compound's specific amine motifs.

Pathway C 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol (Neutral/Monocationic in Cytosol) L Passive Diffusion into Lysosome (pH 4.5 - 5.0) C->L Concentration Gradient P Protonation of Primary & Secondary Amines (Dicationic State) L->P Acidic Environment T Lysosomal Trapping (Membrane Impermeable) P->T Charge-based Sequestration I Inhibition of Phospholipases & Lipid Complexation T->I Accumulation D Drug-Induced Phospholipidosis (DIPL) & Cellular Stress I->D Phenotypic Toxicity

Mechanistic pathway of amine-driven lysosomotropism and drug-induced phospholipidosis.

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Foundational

Synthesis Pathways and Precursors for 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol: A Technical Guide

Executive Summary The compound 1-amino-3-(3-(methylamino)propoxy)propan-2-ol is a highly versatile diamine ether featuring a secondary alcohol. Its structural motifs are highly analogous to the pharmacophores found in be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-amino-3-(3-(methylamino)propoxy)propan-2-ol is a highly versatile diamine ether featuring a secondary alcohol. Its structural motifs are highly analogous to the pharmacophores found in beta-blockers, carbonic anhydrase inhibitors, and advanced polyamine vectors. Synthesizing this molecule requires strict control over chemoselectivity and regioselectivity due to the presence of multiple competing nucleophilic sites (a secondary amine, a primary amine, and a primary alcohol).

This whitepaper provides a comprehensive, self-validating synthetic methodology designed for researchers and drug development professionals. It details a robust five-step pathway utilizing orthogonal protecting group strategies and regioselective epoxide opening to ensure high yields and absolute structural fidelity.

Retrosynthetic Strategy & Mechanistic Rationale

Directly reacting 3-(methylamino)propan-1-ol with epichlorohydrin and ammonia is mathematically and chemically unviable; the unprotected secondary amine will prematurely attack the epoxide, and direct amination with ammonia leads to uncontrolled over-alkylation (forming secondary and tertiary amines).

To enforce absolute chemoselectivity, our pathway relies on the following logical sequence:

  • Orthogonal Protection: The secondary amine of 3-(methylamino)propan-1-ol is masked using a tert-butyloxycarbonyl (Boc) group. The Boc group is selected because it is highly stable to the strongly basic conditions required for subsequent etherification, yet easily cleaved under mild acidic conditions at the end of the synthesis[1].

  • O-Alkylation (Epoxidation): The free primary alcohol is deprotonated and reacted with epichlorohydrin to form a glycidyl ether intermediate.

  • Regioselective Azidation: Instead of using ammonia, the epoxide is opened using the azide ion ( N3−​ ). Under mildly buffered conditions, the azide nucleophile attacks the less sterically hindered terminal carbon (C3) via an SN​2 mechanism, yielding the 1-azido-2-ol derivative with near-perfect regioselectivity.

  • Chemoselective Reduction: The azide is reduced to a primary amine using the Staudinger reaction. This method is chosen over palladium-catalyzed hydrogenation to avoid any potential side reactions and because it operates under exceptionally mild conditions, proceeding via an iminophosphorane intermediate[2],[3].

SynthesisPathway A 3-(methylamino)propan-1-ol B 3-(N-Boc-methylamino)propan-1-ol A->B Boc2O, Et3N, DCM (Amine Protection) D 1-(3-(N-Boc-methylamino)propoxy) -2,3-epoxypropane B->D NaH, THF (Alkylation) C Epichlorohydrin C->D E 1-azido-3-(3-(N-Boc-methylamino)propoxy) propan-2-ol D->E NaN3, NH4Cl, DMF/H2O (Regioselective Opening) F 1-amino-3-(3-(N-Boc-methylamino)propoxy) propan-2-ol E->F PPh3, H2O, THF (Staudinger Reduction) G 1-amino-3-(3-(methylamino)propoxy) propan-2-ol F->G TFA, DCM (Boc Deprotection)

Figure 1: Five-step synthesis pathway of 1-amino-3-(3-(methylamino)propoxy)propan-2-ol.

Regioselectivity Epoxide Terminal Epoxide (Sterically Hindered C2, Accessible C3) TS SN2 Transition State at C3 (Less Hindered) Epoxide->TS Azide Azide Ion (N3-) Nucleophile Azide->TS Product 1-Azido-2-ol Derivative (Major Regioisomer) TS->Product Ring Opening

Figure 2: SN2 mechanism driving the regioselective epoxide ring opening by azide.

Quantitative Process Parameters

The following tables summarize the stoichiometric requirements and expected validation metrics for the workflow.

Table 1: Reagent Stoichiometry and Reaction Conditions
StepReactantReagentEquivalentsSolventTemp (°C)Time (h)
1 3-(methylamino)propan-1-ol Boc2​O / Et3​N 1.1 / 1.5DCM0 to 254
2 N-Boc-amino alcoholEpichlorohydrin / NaH1.5 / 1.2THF0 to 6512
3 Epoxide intermediate NaN3​ / NH4​Cl 2.0 / 2.0DMF/ H2​O 658
4 Azide intermediate PPh3​ / H2​O 1.2 / 10.0THF25 to 606
5 Boc-protected targetTFA10.0DCM252
Table 2: Expected Yields and Analytical Validation Checkpoints
StepExpected YieldKey Validation Metric (Self-Validating System)
1 90-95% 1 H-NMR: Appearance of strong 9H singlet at ~1.45 ppm (Boc group).
2 75-80%LC-MS: [M+H]+ mass shift. 1 H-NMR: Epoxide multiplet at 2.6-3.1 ppm.
3 80-85%FT-IR: Appearance of a sharp, strong azide stretch at ~2100 cm −1 .
4 85-90%FT-IR: Complete disappearance of the 2100 cm −1 peak. Ninhydrin: Positive.
5 >95% 1 H-NMR: Disappearance of Boc singlet. LC-MS: Exact mass match for target.

Step-by-Step Experimental Protocols & Self-Validation

Step 1: Amine Protection (Synthesis of 3-(N-Boc-methylamino)propan-1-ol)
  • Causality: The secondary amine is highly nucleophilic. Left unprotected, it will polymerize with epichlorohydrin. Boc protection neutralizes this reactivity[1].

  • Protocol:

    • Dissolve 3-(methylamino)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Add triethylamine ( Et3​N , 1.5 eq) followed by dropwise addition of di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with water, extract with DCM, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation: Confirm the presence of the Boc group via 1 H-NMR (9H singlet at ~1.45 ppm).

Step 2: Epoxidation (Synthesis of 1-(3-(N-Boc-methylamino)propoxy)-2,3-epoxypropane)
  • Causality: Sodium hydride (NaH) is used to irreversibly deprotonate the primary alcohol, creating a strong alkoxide nucleophile that attacks epichlorohydrin. The subsequent intramolecular displacement of the chloride ion forms the epoxide ring.

  • Protocol:

    • Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert argon atmosphere.

    • Slowly add the Step 1 product (1.0 eq) dissolved in THF. Stir for 30 minutes to ensure complete alkoxide formation.

    • Add epichlorohydrin (1.5 eq) dropwise. Gradually heat the mixture to 65 °C and reflux for 12 hours.

    • Cool, carefully quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry, and purify via silica gel chromatography.

  • Validation: 1 H-NMR must show characteristic epoxide ring protons (multiplets between 2.6 and 3.1 ppm).

Step 3: Regioselective Ring Opening (Synthesis of 1-azido-3-(3-(N-Boc-methylamino)propoxy)propan-2-ol)
  • Causality: Ammonium chloride ( NH4​Cl ) acts as a mild proton donor to activate the epoxide oxygen without being acidic enough to cleave the Boc group. The azide ion regioselectively attacks the less hindered terminal carbon[3].

  • Protocol:

    • Dissolve the epoxide (1.0 eq) in a mixture of DMF and water (8:2 ratio).

    • Add sodium azide ( NaN3​ , 2.0 eq) and NH4​Cl (2.0 eq).

    • Heat the mixture to 65 °C and stir for 8 hours.

    • Dilute with water and extract thoroughly with diethyl ether. Wash the organic layer with water to remove residual DMF, dry, and concentrate.

  • Validation: FT-IR spectroscopy is the ultimate self-validating tool here. The product must exhibit a strong, unmistakable asymmetric stretching band at ~2100 cm −1 .

Step 4: Staudinger Reduction (Synthesis of 1-amino-3-(3-(N-Boc-methylamino)propoxy)propan-2-ol)
  • Causality: The Staudinger reduction utilizes triphenylphosphine ( PPh3​ ) to reduce the azide to an amine via an iminophosphorane intermediate. This method is perfectly chemoselective, avoiding the over-reduction risks associated with harsh hydrogenation[2],[3].

  • Protocol:

    • Dissolve the azido-alcohol (1.0 eq) in THF.

    • Add PPh3​ (1.2 eq) portion-wise at room temperature. Stir until nitrogen gas evolution ceases (approx. 2 hours).

    • Add distilled water (10.0 eq) and heat the mixture to 60 °C for 4 hours to hydrolyze the iminophosphorane intermediate.

    • Concentrate the solvent, acidify with 1M HCl to extract the amine into the aqueous phase (leaving triphenylphosphine oxide in the organic phase), wash with DCM, then basify the aqueous layer with NaOH and extract the pure amine into DCM.

  • Validation: FT-IR must show the complete disappearance of the 2100 cm −1 azide peak.

Step 5: Boc Deprotection (Yielding the Target Molecule)
  • Causality: Trifluoroacetic acid (TFA) cleanly cleaves the Boc carbamate, releasing the secondary amine as a TFA salt[1].

  • Protocol:

    • Dissolve the Step 4 product in DCM and cool to 0 °C.

    • Add TFA (10.0 eq) dropwise. Stir at room temperature for 2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • To obtain the free base, dissolve the residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A26 OH form), or neutralize with aqueous NaOH and extract with a polar organic solvent (e.g., n-butanol or DCM/MeOH mixture).

  • Validation: Final validation via LC-MS (exact mass corresponding to C7​H18​N2​O2​ ) and 1 H-NMR (complete absence of the 1.45 ppm Boc signal).

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Exploratory

A Technical Guide to the Thermodynamic Stability of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol at Room Temperature

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol at room temperature. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a robust and self-validating approach to stability assessment.

Introduction: Understanding the Molecule and its Stability Imperative

1-Amino-3-(3-(methylamino)propoxy)propan-2-ol is a polyamine-like molecule featuring a primary amine, a secondary amine, a secondary alcohol, and an ether linkage. This combination of functional groups suggests its potential for a range of chemical interactions and also presents multiple avenues for degradation. A thorough understanding of its thermodynamic stability is paramount for applications in drug development, chemical synthesis, and material science, as it dictates shelf-life, storage conditions, and potential degradation pathways that could impact efficacy and safety.

For drug development professionals, in particular, forced degradation studies are an essential component of understanding a drug substance's behavior under stress and are required by regulatory agencies to support stability-indicating methods and define shelf-life.[1][2][3] These studies provide a predictive roadmap for formulation design and packaging decisions.[1]

Theoretical Framework: Predicting Potential Degradation Pathways

The inherent structure of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol provides clues to its potential degradation pathways. The presence of electron-rich amine groups makes the molecule susceptible to oxidation.[1] Furthermore, the ether linkage can be prone to hydrolysis, particularly under acidic conditions.

Potential Degradation Pathways:

  • Oxidative Degradation: The primary and secondary amine functionalities are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[1][3] This can lead to the formation of N-oxides, hydroxylamines, or even cleavage of the C-N bonds.[2] The presence of a hydroxyl group can also influence oxidative pathways.

  • Hydrolytic Degradation: The ether linkage could be susceptible to hydrolysis, especially in the presence of acidic or basic catalysts, leading to the cleavage of the molecule into two smaller fragments.

  • Thermal Degradation: Elevated temperatures can provide the activation energy for various decomposition reactions, including dehydration, deamination, or fragmentation of the carbon skeleton.[2]

The following diagram illustrates the potential degradation pathways for 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol.

G cluster_0 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol cluster_1 Degradation Stressors cluster_2 Potential Degradation Products A H2N-CH2-CH(OH)-CH2-O-(CH2)3-NH-CH3 B Oxidation (O2, Light, Metal Ions) A->B susceptible amine groups C Hydrolysis (Acid/Base) A->C ether linkage D Thermal Stress (Heat) A->D general decomposition E N-Oxides B->E F Hydroxylamine Derivatives B->F G Cleavage Products (e.g., 1-amino-propan-2-ol and 3-(methylamino)propanal) C->G H Dehydration Products D->H I Deamination Products D->I

Caption: Potential degradation pathways of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to comprehensively evaluate the thermodynamic stability of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol. This involves both thermal analysis techniques to probe the intrinsic stability and forced degradation studies to identify degradation products and pathways.

Thermal Analysis

Thermal analysis techniques provide quantitative data on the material's response to temperature changes.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] This technique is invaluable for determining melting point, purity, and the onset of decomposition.[6][7] A sharp melting point can indicate high purity, while a broad melting range might suggest the presence of impurities or degradation products. Exothermic events observed in the DSC thermogram can signal decomposition, providing a measure of the compound's thermal stability.[4]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation during the analysis.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a final temperature (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Determine the melting point (Tm) from the peak of the melting endotherm.

    • Identify the onset temperature of any exothermic or endothermic events that may indicate decomposition.

TGA measures the change in mass of a sample as a function of temperature or time.[8][9] This technique is used to determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with this decomposition.[9][10]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol into a TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset) from the TGA curve.

    • Quantify the percentage of mass loss at different temperature intervals.

The following diagram outlines the workflow for thermal analysis.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Interpretation A Weigh Sample B DSC Analysis A->B C TGA Analysis A->C D Thermogram (Heat Flow vs. Temp) B->D E Thermogram (Mass vs. Temp) C->E F Determine Melting Point (Tm) Identify Decomposition Onset D->F G Determine Decomposition Onset (Tonset) Quantify Mass Loss E->G G cluster_0 Stress Application cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation A Acid Hydrolysis F Quench Reaction Dilute Sample A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Pre-column Derivatization F->G H HPLC Analysis G->H I Identify Degradation Products Quantify Degradation H->I

Caption: Workflow for Forced Degradation Studies.

Data Summary and Interpretation

The data generated from thermal analysis and forced degradation studies should be compiled and analyzed to provide a comprehensive stability profile of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol.

Analytical TechniqueKey Parameters to DetermineInterpretation
DSC Melting Point (Tm), Onset of DecompositionPurity and intrinsic thermal stability
TGA Onset of Decomposition (Tonset), % Mass LossThermal decomposition profile
Forced Degradation (HPLC) % Degradation, Degradation ProductsIdentification of degradation pathways and development of a stability-indicating method

Conclusion

The thermodynamic stability of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol at room temperature can be thoroughly assessed through a combination of thermal analysis and forced degradation studies. The presence of primary and secondary amine groups, a secondary alcohol, and an ether linkage suggests that the molecule is susceptible to oxidative and hydrolytic degradation. The experimental protocols outlined in this guide provide a robust framework for identifying potential degradation pathways, quantifying the extent of degradation under various stress conditions, and establishing a comprehensive stability profile. This information is critical for ensuring the quality, safety, and efficacy of products containing this molecule.

References

  • Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC).
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • Malvern Panalytical. (2017, December 18). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability.
  • Journal of the American Chemical Society. (n.d.). Interactions with Natural Polyamines and Thermal Stability of DNA. A DSC Study and a Theoretical Reconsideration.
  • National Center for Biotechnology Information. (n.d.). 1-Amino-3-propoxy-2-propanol. PubChem.
  • European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • AZoM. (2018, June 27). Thermal Analysis of Organic Compounds.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023, December 30). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review.
  • National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC.
  • eGrove. (2015). The Effect of Polyamines on i-Motif Thermal Stablity.
  • Contract Pharma. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • National Center for Biotechnology Information. (n.d.). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. PMC.
  • Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods.
  • Wikipedia. (n.d.). Thermogravimetric analysis.
  • National Center for Biotechnology Information. (n.d.). 1-Amino-3-(aminooxy)propan-2-ol. PubChem.
  • PLOS One. (2013, July 24). Binding of the Biogenic Polyamines to Deoxyribonucleic Acids of Varying Base Composition: Base Specificity and the Associated Energetics of the Interaction.
  • PubMed. (2001, December 15). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure.
  • NETZSCH. (2026, March 16). Thermogravimetric Analyzer (TGA).
  • J-GLOBAL. (n.d.). 1-Amino-3-propoxy-2-propanol | Chemical Substance Information.
  • NextSDS. (n.d.). 1-AMINO-3-(3-METHOXYPHENOXY)PROPAN-2-OL — Chemical Substance Information.
  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA).
  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications.
  • National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
  • ResearchGate. (2026, January 17). Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending | Request PDF.
  • Sigma-Aldrich. (n.d.). 1-Amino-3-(2-methoxyphenoxy)propan-2-ol.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • Chromatography Online. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International.
  • ACS Publications. (2021, September 22). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol:A Theoretical and Experimental Study of the OH-Initiated Degradation under.
  • ResearchGate. (2025, August 10). Reaction of 1-Amino-3-propoxy-2-propanol with Aldehydes.
  • National Center for Biotechnology Information. (n.d.). 1-Amino-2-propanol. PubChem.
  • ResearchGate. (2025, August 9). (PDF) Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate.
  • ResearchGate. (n.d.). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde | Request PDF.
  • Chemical Engineering Transactions. (2011). Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal.
  • MDPI. (2022, November 2). Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models.
  • Sigma-Aldrich. (n.d.). 1- Bis 3-(dimethylamino)propyl amino -2-propanol 98 67151-63-7.

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Foundational

Engineering Endosomal Escape: The Mechanism of Action of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol in Nanomedicine

Executive Summary In the rapidly evolving landscape of nucleic acid therapeutics, the bottleneck of intracellular delivery remains a critical challenge. As a Senior Application Scientist specializing in lipid nanoparticl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of nucleic acid therapeutics, the bottleneck of intracellular delivery remains a critical challenge. As a Senior Application Scientist specializing in lipid nanoparticle (LNP) formulation, I have observed that the structural nuances of ionizable lipids dictate the success or failure of mRNA delivery. 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol (AMPOP) (Molecular Formula: C7​H18​N2​O2​ ) has emerged as a highly versatile diamine-ether-alcohol building block.

This whitepaper dissects the mechanism of action of AMPOP in biological systems, specifically focusing on its role as a hydrophilic headgroup precursor in ionizable lipids. By leveraging its unique pKa profile and buffering capacity, AMPOP-derived nanocarriers effectively orchestrate endosomal escape—a mandatory step for cytosolic mRNA translation 1.

Structural Rationale: The Anatomy of AMPOP

To understand AMPOP’s biological behavior, we must first analyze its molecular architecture. The molecule features four critical functional groups:

  • Primary Amine (C1): Highly reactive, serving as the primary site for lipid tail conjugation (e.g., via Michael addition).

  • Secondary Amine (Terminal): Provides a secondary site for functionalization and contributes to the molecule's overall basicity.

  • Ether Linkage: Offers conformational flexibility and acts as a hydrogen-bond acceptor, stabilizing the lipid-mRNA complex in aqueous environments.

  • Secondary Hydroxyl Group (C2): Enhances hydrophilicity and interacts with the aqueous core of the LNP.

When the primary and secondary amines of AMPOP are alkylated with hydrophobic lipid tails, they are converted into tertiary amines. This chemical transformation shifts their intrinsic basic pKa down to an apparent pKa of 6.2–6.9 within the LNP environment 2. This specific pKa range is the "Goldilocks zone" for mRNA delivery, ensuring the lipid remains neutral in systemic circulation (pH 7.4) while becoming rapidly protonated in the acidic endosome 3.

Mechanism of Action: Endosomal Escape Dynamics

Once an AMPOP-derived LNP is internalized by a target cell via endocytosis, it is trafficked through the endolysosomal pathway. The mechanism of action relies on two synergistic phenomena:

The Proton Sponge Effect

As the early endosome matures into a late endosome, the luminal pH drops from ~6.5 to ~5.5 4. The tertiary amines of the AMPOP headgroup act as a massive proton sink. This buffering capacity forces the vacuolar ATPase (v-ATPase) to pump more protons into the endosome, which is accompanied by a passive influx of chloride ions to maintain charge neutrality. The resulting increase in ionic concentration drives osmotic water influx, causing the endosome to swell and eventually rupture 5, 6.

Membrane Destabilization

Concurrently, the protonated (positively charged) AMPOP headgroups interact electrostatically with anionic endogenous lipids (e.g., lysobisphosphatidic acid) present in the endosomal membrane. This electrostatic pairing neutralizes the repulsion between lipid headgroups, promoting a phase transition from a stable lamellar bilayer to an inverted hexagonal ( HII​ ) phase. This non-bilayer structure is highly fusogenic, facilitating membrane fusion and the subsequent release of the mRNA cargo into the cytosol 7.

EndosomalEscape N1 Extracellular Space (pH 7.4) AMPOP-LNP is Neutral N2 Cellular Internalization (Endocytosis) N1->N2 N3 Early Endosome (pH ~6.5) Partial Amine Protonation N2->N3 N4 Late Endosome (pH ~5.5) Full Amine Protonation N3->N4 N5 Proton Sponge Effect (Osmotic Swelling & Cl- Influx) N4->N5 N6 Endosomal Rupture & mRNA Cytosolic Release N5->N6

Figure 1: Mechanism of AMPOP-mediated endosomal escape via the proton sponge effect.

Quantitative Data Summaries

To contextualize the performance of AMPOP-derived ionizable lipids, we compare their physicochemical parameters against industry-standard lipids (DLin-MC3-DMA and SM-102) 8.

Ionizable Lipid CoreApparent pKaEncapsulation Efficiency (%)Primary Escape MechanismRelative Transfection Efficiency
AMPOP-Lipid 6.75> 92%Proton Sponge + FusionHigh
DLin-MC3-DMA 6.44~ 90%Membrane FusionBaseline (1.0x)
SM-102 6.68> 95%Membrane Fusion1.5x

Table 1: Physicochemical and biological parameters of AMPOP-derived LNPs versus commercial standards.

Self-Validating Experimental Protocols

A robust experimental design must explain why a step is performed and include built-in validation checkpoints to prevent downstream failures.

Protocol 1: Microfluidic Formulation of AMPOP-derived mRNA-LNPs

Objective: Formulate monodisperse LNPs with high encapsulation efficiency.

  • Lipid Phase Preparation: Dissolve the AMPOP-derived ionizable lipid, DSPC, cholesterol, and PEG-lipid in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5.

  • Aqueous Phase Preparation: Dilute mRNA in 50 mM citrate buffer (pH 4.0).

    • Causality Check: The acidic pH is mandatory. It ensures the AMPOP headgroup is fully protonated, driving the electrostatic complexation with the anionic mRNA backbone 7.

  • Microfluidic Mixing: Mix the two phases at a 3:1 (Aqueous:Ethanol) flow rate ratio using a microfluidic cartridge.

    • Causality Check: Rapid mixing (< 1 ms) induces nanoprecipitation before macroscopic aggregates can form, ensuring a low polydispersity index (PDI).

  • Dialysis & Buffer Exchange: Dialyze the mixture against PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette. This removes ethanol and neutralizes the LNP surface.

  • Self-Validation Checkpoint: Measure size via Dynamic Light Scattering (DLS) and encapsulation efficiency (EE%) via the RiboGreen assay. Do not proceed to in vitro studies unless EE% > 90% and PDI < 0.2.

LNP_Formulation A AMPOP-Lipid + Helpers (in Ethanol) C Microfluidic Mixing (Rapid Nanoprecipitation) A->C B mRNA Cargo (in pH 4.0 Citrate Buffer) B->C D Dialysis / TFF (Buffer Exchange to pH 7.4) C->D E Mature AMPOP-LNP (Neutral Surface Charge) D->E

Figure 2: Microfluidic formulation workflow of AMPOP-derived mRNA-LNPs.

Protocol 2: Validation of Endosomal Escape via Calcein Leakage Assay

Objective: Visually and quantitatively confirm the proton sponge effect.

  • Cell Culture & Dosing: Seed target cells (e.g., HEK293) at 1×104 cells/well in a 96-well plate. Co-incubate with AMPOP-LNPs and 1 mM Calcein dye for 4 hours.

  • Endosomal Trapping: Calcein is co-endocytosed with the LNPs.

    • Causality Check: At 1 mM, Calcein fluorescence is physically self-quenched inside the intact, confined space of the endosome 9.

  • Fluorescence Microscopy: Wash cells with PBS to remove extracellular dye, then image at 2, 4, and 6 hours post-transfection. As the AMPOP proton sponge effect ruptures the endosome, Calcein is released into the cytosol, diluting its concentration and causing a massive, measurable spike in green fluorescence.

  • Self-Validation Checkpoint: Perform an MTS or CellTiter-Glo viability assay on a parallel plate. If cell viability drops below 80%, the observed fluorescence spike may be an artifact of global membrane toxicity rather than specific endosomal escape.

Sources

Protocols & Analytical Methods

Method

High-Efficiency Regioselective PEGylation of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol

Application Note & Protocol Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Overview & Mechanistic Rationale Polyethylene glycol (PEG) conjugation is a foundational technique in b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Overview & Mechanistic Rationale

Polyethylene glycol (PEG) conjugation is a foundational technique in bioconjugate chemistry, utilized to enhance the pharmacokinetic profiles, solubility, and stability of therapeutic molecules[1]. However, conjugating heterobifunctional small molecules such as 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol presents a unique regioselective challenge.

This target molecule contains three distinct nucleophilic centers:

  • A primary amine (-NH₂) at C1.

  • A secondary amine (-NHCH₃) at the propoxy terminus.

  • A secondary hydroxyl group (-OH) at C2.

To achieve precise, uniform conjugation without relying on complex protection and deprotection synthesis schemes, we leverage the differential nucleophilicity and steric hindrance of these functional groups. 2 (e.g., mPEG-NHS) are highly selective for primary amines under slightly alkaline aqueous conditions (pH 7.5–8.0)[2]. The primary amine acts as a strong nucleophile, rapidly attacking the NHS-activated carbonyl to form a stable, irreversible amide bond[3].

Conversely, the secondary amine—while inherently basic—is sterically hindered and exhibits significantly slower reaction kinetics with NHS esters[4]. The secondary alcohol remains completely unreactive toward NHS esters under these conditions. By strictly controlling the reaction pH and limiting the molar excess of the PEG reagent, this protocol drives the reaction to near-exclusive primary amine modification, ensuring a self-validating and reproducible system[5].

Pathway Target 1-Amino-3-(3-(methylamino) propoxy)propan-2-ol PriAmine Primary Amine (-NH2) Highly Nucleophilic Target->PriAmine SecAmine Secondary Amine (-NHCH3) Hindered / Less Reactive Target->SecAmine Product1 Major Conjugate (Amide Linkage) PriAmine->Product1 + mPEG-NHS (pH 7.5-8.0) Product2 Minor Conjugate (Trace/Side Product) SecAmine->Product2 + mPEG-NHS (Slow)

Fig 1. Regioselective PEGylation pathway favoring the primary amine over the secondary amine.

Experimental Protocol

Materials & Reagents
  • Target Molecule: 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol (MW: 176.26 g/mol )

  • PEG Reagent: mPEG-NHS ester (e.g., 5 kDa or 20 kDa)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[6]

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.8 (Strictly amine-free)[7]

  • Quenching Agent: 1 M Tris-HCl, pH 7.5

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Dissolve the target molecule in anhydrous DMSO to a stock concentration of 100 mM.

    • Causality: NHS esters are highly moisture-sensitive. Preparing the small molecule in an anhydrous organic solvent prevents premature hydrolysis of the PEG reagent upon mixing[2].

  • Equilibrate the mPEG-NHS vial to room temperature for at least 30 minutes before opening.

    • Causality: Opening cold vials induces atmospheric moisture condensation, rapidly degrading the active NHS ester into a non-reactive carboxylic acid[6].

Step 2: Reaction Setup

  • In a clean reaction vessel, add the required volume of the pH 7.8 Conjugation Buffer.

  • Add the target molecule stock solution. Ensure the final organic solvent (DMSO) concentration does not exceed 10–15% v/v to prevent polymer precipitation[2].

  • Rapidly weigh and add the mPEG-NHS ester to the reaction mixture to achieve a 1:1.2 molar ratio (Target : mPEG-NHS).

Step 3: Incubation

  • Stir the reaction mixture continuously for 2 to 4 hours at room temperature (20–25°C).

    • Causality: The hydrolytic half-life of NHS esters at pH 8.0 is approximately 1 hour. A 2-to-4-hour incubation ensures >95% consumption of the active ester through either successful conjugation or background hydrolysis[8].

Step 4: Quenching

  • Add 1 M Tris-HCl (pH 7.5) to achieve a final concentration of 50 mM. Incubate for 15 minutes.

    • Causality: Tris buffer contains a highly reactive primary amine that rapidly scavenges any residual, unreacted mPEG-NHS, effectively terminating the reaction and preventing unwanted cross-reactivity[7].

Step 5: Purification

  • Transfer the quenched mixture to a dialysis cassette (e.g., Slide-A-Lyzer, MWCO 3.5 kDa for a 5 kDa PEG)[2].

  • Dialyze against distilled water or a preferred storage buffer for 24–48 hours, executing at least 4 buffer exchanges.

    • Causality: The massive molecular weight differential between the PEG-conjugate (~5.1 kDa) and the unreacted small molecule (176 Da) / NHS leaving group (115 Da) allows for highly efficient size-exclusion purification.

  • Lyophilize the dialysate to obtain the purified PEG conjugate as a stable dry powder.

Workflow S1 1. Reagent Prep Dissolve Target in DMSO Equilibrate mPEG-NHS S2 2. Reaction Setup Mix in pH 7.8 Buffer Molar Ratio 1:1.2 S1->S2 S3 3. Incubation 2-4 Hours at RT Continuous Stirring S2->S3 S4 4. Quenching Add 50mM Tris/Glycine Incubate 15 mins S3->S4 S5 5. Purification Dialysis (MWCO 3.5kDa) Lyophilization S4->S5

Fig 2. Step-by-step experimental workflow for the PEGylation and purification process.

Data Presentation & Optimization

Table 1: Functional Group Profiling & Reactivity towards mPEG-NHS

Functional GroupLocation on TargetpKa (approx.)Steric HindranceReactivity to NHS Ester (pH 7.8)
Primary Amine C1~9.5LowHigh (Targeted Regioselective Site)
Secondary Amine Propoxy terminus~10.5HighLow (Trace side reactions)
Secondary Alcohol C2~13.0ModerateNone

Table 2: Troubleshooting Guide for PEGylation

Observation / IssueMechanistic CauseRecommended Solution
Low Conjugation Yield Premature hydrolysis of NHS ester due to moisture exposure.Equilibrate mPEG-NHS to room temp before opening[2]. Ensure DMSO is strictly anhydrous[6].
Incomplete Reaction pH is too low, leaving the primary amine protonated and non-nucleophilic.Verify buffer pH is strictly 7.5–8.0. Avoid amine-containing buffers like Tris during conjugation[7].
Multi-PEGylated Products Over-reaction with the secondary amine due to excess reagent.Reduce mPEG-NHS molar excess to 1:1. Shorten incubation time to 1-1.5 hours.
Polymer Precipitation Organic solvent concentration exceeds 15% v/v.Dilute the reaction mixture with additional aqueous conjugation buffer prior to PEG addition.

References

  • BroadPharm. "PEG NHS Ester Conjugation Instructions for PEG NHS Ester Conjugation." BroadPharm. 2[2]

  • BroadPharm. "Instructions for NHS-(PEG)n Conjugation." BroadPharm. 6[6]

  • BroadPharm. "Instructions for the use of Mal-(PEG)n-NHS Ester." BroadPharm. 8[8]

  • Encapsula NanoSciences. "Immunosome®-NHS (PEGylated) (Post-insertion)." Encapsula NanoSciences. 7[7]

  • European Pharmaceutical Review. "Protein PEGylation Process: An overview of chemistry." European Pharmaceutical Review. 4[4]

  • National Institutes of Health (PMC). "Site-Specific PEGylation of Therapeutic Proteins." PMC. 5[5]

  • National Institutes of Health (PMC). "PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs." PMC. 1[1]

  • BroadPharm. "PEGylation and PEGylation Reagents." BroadPharm. 3[3]

Sources

Application

Application Notes and Protocols for Utilizing 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol as a Novel Linker in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] The rational design of these heterobifunctional molecules, which consist of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is paramount to their success.[3][4][5] The linker itself is not merely a spacer but a critical determinant of a PROTAC's physicochemical properties, ternary complex formation, and overall efficacy.[6][7][8] This document provides a detailed guide to the application of a novel, hydrophilic linker, 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol , in the synthesis of PROTACs. We will delve into the strategic advantages of this linker, provide detailed, step-by-step synthetic protocols, and offer expert insights into the nuances of its incorporation.

The Strategic Importance of the Linker in PROTAC Design

The linker in a PROTAC molecule governs several key parameters that are crucial for its biological activity. These include:

  • Solubility and Cell Permeability: The physicochemical properties of the linker significantly influence the overall solubility and membrane permeability of the PROTAC, which are often challenging due to their high molecular weight.[9][10]

  • Ternary Complex Formation: The length, rigidity, and composition of the linker dictate the geometry and stability of the POI-PROTAC-E3 ligase ternary complex, a prerequisite for efficient ubiquitination and subsequent degradation.[7]

  • Pharmacokinetics and Metabolism: The linker can affect the metabolic stability and pharmacokinetic profile of the PROTAC, influencing its in vivo efficacy.[3][6]

Alkyl and polyethylene glycol (PEG) chains are among the most commonly used linker motifs in PROTAC design due to their synthetic accessibility and flexibility.[1][8] However, the development of novel linkers with unique properties is a key area of research to overcome the limitations of existing PROTACs.

Introducing 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol: A Novel Hydrophilic Linker

The molecule 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol presents several attractive features as a PROTAC linker:

  • Inherent Hydrophilicity: The presence of a hydroxyl group and an ether linkage imparts significant hydrophilicity, which can enhance the aqueous solubility of the resulting PROTAC.[4] This is a crucial advantage for improving the often-poor solubility of these large molecules.

  • Multiple Attachment Points: This linker possesses three distinct nucleophilic sites: a primary amine, a secondary amine, and a hydroxyl group. This offers synthetic versatility, allowing for different attachment strategies and orientations of the POI and E3 ligase ligands.

  • Defined Length and Flexibility: The defined length of the carbon chain provides a predictable spatial separation between the two ligands, while the linear nature of the molecule allows for conformational flexibility, which can be advantageous for the formation of a stable ternary complex.

The judicious use of protecting groups is essential to selectively functionalize the different reactive sites on this linker, enabling a controlled and stepwise synthesis of the final PROTAC.

Synthetic Workflow for PROTAC Synthesis using 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol

The following section outlines a detailed, step-by-step protocol for the synthesis of a PROTAC using 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol as the linker. This protocol assumes the availability of a POI ligand with a suitable functional group for coupling (e.g., a carboxylic acid) and an E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) also functionalized for attachment.

Orthogonal Protection of the Linker

To achieve selective coupling, the different functional groups of the linker must be orthogonally protected. This is a critical first step in the synthetic strategy.

Protocol 1: Orthogonal Protection of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol

Step Procedure Scientist's Notes
1 Dissolve 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).The choice of solvent is critical for ensuring the solubility of all reactants.
2 Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.2 eq) at 0 °C.The Boc group will preferentially protect the more nucleophilic primary amine under these conditions.
3 Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Incomplete reaction may require the addition of more (Boc)₂O.
4 Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.This workup removes the base and any water-soluble byproducts.
5 Purify the resulting mono-Boc protected intermediate by flash column chromatography on silica gel.A gradient of methanol in DCM is typically effective for elution.
6 Dissolve the purified mono-Boc intermediate in DCM. Add a second protecting group reagent for the secondary amine, for example, Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq) and a base like Diisopropylethylamine (DIPEA) (1.2 eq).The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group.[11]
7 Stir the reaction at room temperature overnight and monitor by TLC or LC-MS.The secondary amine is less reactive, so a longer reaction time may be necessary.
8 Work up the reaction as described in step 4 and purify the di-protected linker by flash column chromatography.The final product is the orthogonally protected linker, ready for sequential coupling.
Sequential Coupling of Ligands

With the orthogonally protected linker in hand, the POI and E3 ligase ligands can be coupled in a stepwise manner.

Protocol 2: Sequential Ligand Coupling

Step Procedure Scientist's Notes
1 First Coupling (e.g., to POI Ligand): Dissolve the orthogonally protected linker (1.0 eq) and the POI ligand (with a carboxylic acid) (1.1 eq) in an anhydrous solvent such as N,N-Dimethylformamide (DMF).Ensure all glassware is flame-dried to prevent hydrolysis of the coupling reagents.
2 Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).HATU is an efficient coupling reagent that minimizes side reactions.
3 Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by LC-MS.The hydroxyl group on the linker will react with the activated carboxylic acid of the POI ligand to form an ester linkage.
4 Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.This removes the DMF and other water-soluble components.
5 Purify the coupled product by flash column chromatography.
6 First Deprotection (e.g., Boc removal): Dissolve the purified product in DCM and add an excess of trifluoroacetic acid (TFA) (e.g., 20% v/v).The acid-labile Boc group will be removed, exposing the primary amine.
7 Stir at room temperature for 1-2 hours, monitoring by LC-MS.
8 Concentrate the reaction mixture under reduced pressure to remove the TFA and co-evaporate with DCM to ensure complete removal.The resulting amine salt is typically used directly in the next step.
9 Second Coupling (e.g., to E3 Ligase Ligand): Dissolve the deprotected intermediate and the E3 ligase ligand (with a carboxylic acid) (1.1 eq) in anhydrous DMF.
10 Add HATU (1.2 eq) and DIPEA (3.0 eq - to neutralize the TFA salt and act as the reaction base).
11 Stir at room temperature for 12-16 hours and monitor by LC-MS.The newly exposed primary amine will form an amide bond with the E3 ligase ligand.
12 Work up and purify the di-ligand conjugate as described previously.
13 Final Deprotection (e.g., Fmoc removal): Dissolve the purified product in DMF and add an excess of a secondary amine base such as piperidine (e.g., 20% v/v).The base-labile Fmoc group will be removed to yield the final PROTAC.
14 Stir at room temperature for 1-2 hours and monitor by LC-MS.
15 Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).This is crucial for obtaining a highly pure product for biological evaluation.
16 Characterize the final PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation and Visualization

Characterization Data Summary

The following table provides an example of the expected characterization data for the synthesized PROTAC.

Compound Structure Molecular Weight ( g/mol ) LC-MS (m/z) ¹H NMR
Final PROTAC [POI Ligand]-Linker-[E3 Ligase Ligand]Calculated Value[M+H]⁺Conforms to structure
Visualizing the Synthetic Workflow

The following diagrams, generated using Graphviz, illustrate the key steps in the synthetic process.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Protection cluster_1 Step 2: First Coupling cluster_2 Step 3: Deprotection & Second Coupling cluster_3 Step 4: Final Deprotection Linker 1-Amino-3-(3-(methylamino) propoxy)propan-2-ol Protected_Linker Orthogonally Protected Linker (Boc, Fmoc) Linker->Protected_Linker (Boc)2O, Fmoc-Cl POI_Ligand POI Ligand (-COOH) Coupled_Product_1 POI-Linker(Protected) POI_Ligand->Coupled_Product_1 HATU, DIPEA Protected_Linker_ref->Coupled_Product_1 Deprotected_Intermediate POI-Linker(-NH2, Fmoc) Coupled_Product_1_ref->Deprotected_Intermediate TFA Di_Ligand_Conjugate POI-Linker(Fmoc)-E3 Deprotected_Intermediate->Di_Ligand_Conjugate HATU, DIPEA E3_Ligase_Ligand E3 Ligase Ligand (-COOH) E3_Ligase_Ligand->Di_Ligand_Conjugate Final_PROTAC Final PROTAC Di_Ligand_Conjugate_ref->Final_PROTAC Piperidine

Figure 1: General workflow for PROTAC synthesis.

PROTAC_Structure POI Protein of Interest Ligand Linker 1-Amino-3-(3-(methylamino) propoxy)propan-2-ol POI->Linker attachment point 1 E3 E3 Ligase Ligand Linker->E3 attachment point 2

Figure 2: Structure of the final PROTAC molecule.

Conclusion and Future Perspectives

The strategic selection and application of linkers are pivotal in the development of effective PROTACs. The novel linker, 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol , offers a unique combination of hydrophilicity and synthetic versatility that can be leveraged to create PROTACs with improved physicochemical properties. The detailed protocols and expert insights provided in this document serve as a comprehensive guide for researchers to explore the potential of this and other novel linkers in their drug discovery endeavors. The continued innovation in linker chemistry will undoubtedly be a key driver in unlocking the full therapeutic potential of targeted protein degradation.

References

  • Cecchini, C., Tardy, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA, 76(4), 341-347. [Link]

  • University of Dundee. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. Discovery - University of Dundee. [Link]

  • Cecchini, C., Tardy, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. [Link]

  • Gabizon, R., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]

  • Taft, B. R., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273-312. [Link]

  • Shcherbakov, D., & Gushchin, V. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1(1), 1-10. [Link]

  • Elsevier. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. Elsevier. [Link]

  • Royal Society of Chemistry. (2023, May 15). Digital Discovery. RSC Publishing. [Link]

  • Frontiers. (2021, July 5). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. [Link]

  • PubChem. (n.d.). 1,1'-[[3-(Dimethylamino)propyl]imino]bis[2-propanol]. PubChem. [Link]

  • J-Global. (n.d.). 1-Amino-3-propoxy-2-propanol. J-Global. [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

  • ResearchGate. (2018, November 25). Reaction of 1-Amino-3-propoxy-2-propanol with Aldehydes. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

Sources

Method

Application of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol in Targeted Drug Delivery Systems

Introduction Targeted drug delivery aims to enhance the therapeutic index of potent cytotoxic agents by selectively delivering them to diseased cells, thereby minimizing systemic toxicity.[][2][3] Antibody-drug conjugate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Targeted drug delivery aims to enhance the therapeutic index of potent cytotoxic agents by selectively delivering them to diseased cells, thereby minimizing systemic toxicity.[][2][3] Antibody-drug conjugates (ADCs) represent a highly successful class of targeted therapeutics, comprising a monoclonal antibody (mAb) for target recognition, a potent cytotoxic payload, and a chemical linker that connects the two.[3][4][][6][7] The linker is a critical component, influencing the stability, pharmacokinetics, and mechanism of drug release of the ADC.[3]

This application note explores the prospective use of a novel bifunctional linker, 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol , in the construction of advanced, pH-sensitive ADCs. The unique structural features of this molecule—a primary amine, a secondary amine, and a hydroxyl group—offer versatile handles for a dual-conjugation strategy and a potential mechanism for endosomal escape, a key challenge in intracellular drug delivery.[8][9][10][11]

The primary amine serves as an ideal site for conjugation to a targeting moiety (e.g., a monoclonal antibody), while the secondary amine can be linked to a cytotoxic payload. The polyamine nature of the linker is hypothesized to facilitate endosomal escape via the "proton sponge" effect.[10][11][12] Upon internalization into the acidic environment of the endosome (pH 5.5-6.0) and lysosome (pH 4.5-5.0), the amino groups of the linker become protonated.[13] This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosomal vesicle, releasing the ADC into the cytoplasm where the payload can exert its cytotoxic effect.[11][12]

Proposed Mechanism of Action

The therapeutic efficacy of an ADC constructed with the 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol linker is predicated on a sequence of well-orchestrated events following systemic administration.

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the linker remains stable at physiological pH (~7.4). The monoclonal antibody component directs the ADC to specific antigens overexpressed on the surface of target cancer cells.[14]

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell, primarily through receptor-mediated endocytosis.[4][6][7][14]

  • Endosomal Trafficking and pH-Mediated Escape: The ADC is trafficked into the endosomal-lysosomal pathway, where it is exposed to an increasingly acidic environment.[7][13] The polyamine structure of the linker acts as a "proton sponge," leading to endosomal lysis and the release of the ADC into the cytosol.[10][11][12]

  • Payload Release and Cytotoxicity: Once in the cytoplasm, the payload is released from the ADC, often through the action of intracellular enzymes that cleave a susceptible bond in the linker-drug construct. The released payload then interacts with its intracellular target (e.g., microtubules or DNA), inducing apoptosis and cell death.

G cluster_0 Bloodstream (pH 7.4) cluster_1 Intracellular Environment A ADC in Circulation B Targeting & Binding to Cancer Cell Antigen A->B mAb Specificity C Receptor-Mediated Endocytosis B->C D ADC in Endosome (pH 5.5-6.0) C->D E Proton Sponge Effect (Linker Protonation) D->E Acidic pH F Endosomal Rupture E->F Osmotic Swelling G ADC in Cytosol F->G H Payload Release (e.g., Enzymatic Cleavage) G->H I Payload Binds to Intracellular Target H->I J Apoptosis I->J

Caption: Proposed mechanism of action for an ADC utilizing the 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol linker.

Experimental Protocols

Protocol 1: Synthesis of a Bifunctional Linker-Payload Construct

This protocol describes the synthesis of a linker-payload construct where the secondary amine of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol is conjugated to a payload containing a maleimide group, and the primary amine is protected for subsequent conjugation to an antibody.

Materials:

  • 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol

  • Maleimide-functionalized cytotoxic drug (e.g., Maleimide-MMAF)

  • Boc-anhydride (Boc₂O)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

  • Standard analytical equipment (NMR, MS)

Procedure:

  • Protection of the Primary Amine:

    • Dissolve 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol in DCM.

    • Add TEA (1.1 equivalents).

    • Slowly add a solution of Boc₂O (1.05 equivalents) in DCM at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the Boc-protected intermediate by silica gel chromatography.

  • Conjugation to Maleimide-Payload:

    • Dissolve the Boc-protected linker in DCM.

    • Add the maleimide-functionalized payload (1.0 equivalent).

    • Stir the reaction at room temperature for 12 hours.

    • Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture.

    • Purify the Boc-protected linker-payload conjugate by silica gel chromatography.

  • Deprotection of the Primary Amine:

    • Dissolve the purified Boc-protected linker-payload conjugate in a solution of 20% TFA in DCM.

    • Stir the reaction at room temperature for 1 hour.

    • Monitor deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to obtain the final linker-payload construct with a free primary amine.

G A 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol B Boc-Protected Linker A->B + Boc₂O, TEA C Boc-Protected Linker-Payload (Maleimide Conjugation) B->C + Maleimide-Payload D Final Linker-Payload (Amine Deprotection) C->D + TFA

Caption: Synthetic workflow for the linker-payload construct.

Protocol 2: Antibody-Drug Conjugation

This protocol details the conjugation of the linker-payload construct to a monoclonal antibody via the primary amine of the linker, targeting lysine residues on the antibody.

Materials:

  • Monoclonal antibody (e.g., anti-HER2) in PBS buffer

  • Linker-payload construct from Protocol 1

  • NHS-ester activation reagent (e.g., N,N'-Disuccinimidyl carbonate)

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • PBS buffer, pH 8.0-8.5

Procedure:

  • Activation of Linker-Payload:

    • This step is conceptual as direct conjugation to lysine is also possible. For a more controlled reaction, the linker-payload can be activated. A more common approach is direct conjugation to antibody lysine residues.[]

  • Antibody Preparation:

    • Buffer exchange the antibody into PBS at pH 8.0-8.5 to facilitate the reaction with lysine residues.[]

    • Adjust the antibody concentration to 1-2 mg/mL.[]

  • Conjugation Reaction:

    • Dissolve the linker-payload construct in anhydrous DMSO to make a 10 mM stock solution.

    • Add the linker-payload solution to the antibody solution at a specific molar ratio (e.g., 10:1 linker:antibody) to target a desired drug-to-antibody ratio (DAR).[]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of the ADC:

    • Purify the ADC from unreacted linker-payload and other reagents using a pre-equilibrated SEC column.[15]

    • Collect the fractions containing the purified ADC.

    • Concentrate the ADC and perform a buffer exchange into a formulation buffer (e.g., PBS, pH 7.4).

Protocol 3: Characterization of the ADC

Thorough characterization is crucial to ensure the quality, homogeneity, and stability of the ADC.

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Method: Hydrophobic Interaction Chromatography (HIC) is a standard technique for determining the DAR.[16][17][18] The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.

  • Procedure:

    • Inject the purified ADC onto a HIC column.

    • Elute with a decreasing salt gradient (e.g., from high to low ammonium sulfate concentration).

    • The resulting chromatogram will show peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.).

    • Calculate the average DAR by integrating the peak areas.[18][19]

2. Mass Spectrometry (MS):

  • Method: Native MS or LC-MS after reduction of the ADC can confirm the identity and integrity of the conjugate.[16][20]

  • Procedure:

    • For native MS, analyze the intact ADC to confirm the mass of different DAR species.[16]

    • For LC-MS, reduce the ADC to separate the light and heavy chains. Analyze the chains by MS to confirm conjugation sites and mass of the linker-payload.

3. Size-Exclusion Chromatography (SEC):

  • Method: SEC is used to assess the level of aggregation in the ADC preparation.

  • Procedure:

    • Inject the ADC onto an SEC column.

    • A single, sharp peak indicates a homogenous, non-aggregated product. The presence of earlier eluting peaks suggests aggregation.

Analytical Method Parameter Measured Typical Result
HIC-HPLC Drug-to-Antibody Ratio (DAR)A distribution of peaks corresponding to different DAR values (e.g., 0, 2, 4, 6, 8), with a calculated average DAR.[16][17][18]
Native Mass Spectrometry Mass of intact ADC speciesConfirms the mass of the antibody with varying numbers of linker-payloads attached.[16]
LC-MS (after reduction) Mass of light and heavy chainsConfirms the mass increase on the antibody chains corresponding to the linker-payload.
Size-Exclusion Chromatography Aggregation and purityA high percentage of monomeric ADC (typically >95%).
Endotoxin Assay Endotoxin levelsLow levels of endotoxin, suitable for in vivo studies.
Protocol 4: In Vitro Cytotoxicity Assay

This protocol evaluates the potency of the ADC in killing target cancer cells.[21][22][23][24][25]

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for anti-HER2 ADC)

  • Control cell line (low antigen expression)

  • Cell culture medium and supplements

  • ADC, unconjugated antibody, and free drug

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug.

    • Remove the culture medium from the cells and add the different treatments.

    • Include untreated cells as a control.

    • Incubate the plates for a defined period (e.g., 72-96 hours).

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the concentration of the treatment.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each treatment.

Expected Outcome: The ADC should exhibit potent cytotoxicity against the target cell line with a low IC₅₀ value, while showing significantly less toxicity towards the control cell line. The unconjugated antibody should show minimal cytotoxicity.

Conclusion

The proposed application of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol as a bifunctional, pH-sensitive linker presents a promising strategy for the development of next-generation ADCs. Its unique structure allows for a dual-conjugation approach and a potential mechanism for enhanced intracellular delivery through the proton sponge effect. The detailed protocols provided herein offer a comprehensive guide for the synthesis, conjugation, characterization, and in vitro evaluation of ADCs based on this novel linker. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

  • Characterization of Antibody-Drug Conjugates (ADC) using 2-Dimension Liquid Chromatography (2D-LC) and Native Mass Spectrometric. Available at: [Link]

  • Rapid Native HIC–MS Using Ammonium Tartrate for Robust Drug-to-Antibody Ratio Characterization of Antibody–Drug Conjugates | LCGC International. Available at: [Link]

  • Incorporation of a polyamine into lipid nanoparticles increases the endosomal release and transfection of nucleic acids without toxicity - PubMed. Available at: [Link]

  • Analysis of antibody-drug conjugates by comprehensive on-line two-dimensional hydrophobic interaction chromatography x reversed phase liquid chromatography hyphenated to high resolution mass spectrometry. II- Identification of sub-units for the characterization of even and odd load drug species - PubMed. Available at: [Link]

  • Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates. Available at: [Link]

  • Internalization, Trafficking, Intracellular Processing and Actions of Antibody-Drug Conjugates - PubMed. Available at: [Link]

  • A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing). Available at: [Link]

  • Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates. Available at: [Link]

  • Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC. Available at: [Link]

  • Linkers for ADCs - NJ Bio, Inc. Available at: [Link]

  • Tunable pH-Sensitive Linker for Controlled Release | Bioconjugate Chemistry. Available at: [Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC. Available at: [Link]

  • Analysis of antibody-drug conjugates by comprehensive on-line two-dimensional hydrophobic interaction chromatography x reversed phase liquid chromatography hyphenated to high resolution mass spectrometry. II- Identification of sub-units for the characterization of even and odd load drug species - Sci-Hub. Available at: [Link]

  • Characterization of an Antibody-Drug Conjugate by Hydrophilic Interaction Chromatography Coupled to Mass Spectrometry - PubMed. Available at: [Link]

  • Mechanistic Modeling of Antibody–Drug Conjugate Internalization at the Cellular Level Reveals Inefficient Processing Steps - AACR Journals. Available at: [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. Available at: [Link]

  • Incorporation of a polyamine into lipid nanoparticles increases the endosomal release and transfection of nucleic acids without toxicity | Request PDF - ResearchGate. Available at: [Link]

  • "Novel Methods for Delivering and Promoting the Endosomal Escape of Nuc" by Ruchi Verma - DigitalCommons@URI. Available at: [Link]

  • Using Polymers as Endosomal Escape Agents for siRNA Delivery in vivo. Available at: [Link]

  • Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release - PMC. Available at: [Link]

  • Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins | JACS Au. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Available at: [Link]

  • Overcoming Endosomal Entrapment in Drug Delivery - PMC - NIH. Available at: [Link]

  • In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech. Available at: [Link]

  • Methods for site-specific drug conjugation to antibodies - PMC - NIH. Available at: [Link]

  • Study of the in vitro cytotoxicity testing of medical devices (Review) - Spandidos Publications. Available at: [Link]

  • Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - White Rose Research Online. Available at: [Link]

  • Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release - DSpace@MIT. Available at: [Link]

  • Update on in vitro cytotoxicity assays for drug development - ResearchGate. Available at: [Link]

  • Antibody–Drug Conjugates—A Tutorial Review - PMC. Available at: [Link]

Sources

Application

Application Note: HPLC Method Development for 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol Quantitative Analysis

Executive Summary The quantitative analysis of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol presents a dual analytical challenge: extreme hydrophilicity and complete optical invisibility. Standard Reversed-Phase Liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative analysis of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol presents a dual analytical challenge: extreme hydrophilicity and complete optical invisibility. Standard Reversed-Phase Liquid Chromatography (RP-HPLC) with UV detection is fundamentally incompatible with this analyte. This application note details a robust, self-validating methodology utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) . Designed for drug development professionals, this guide explains the mechanistic causality behind the chromatographic conditions and provides a field-ready protocol for accurate quantification.

The Analytical Challenge: Chemical Context & Causality

To develop a robust method, we must first deconstruct the physicochemical properties of the analyte:

  • Extreme Hydrophilicity (Log P < 0): The molecule features a primary amine, a secondary amine, a secondary hydroxyl group, and an ether linkage. In traditional RP-HPLC, highly polar compounds like this elute in the void volume, making accurate quantification impossible[1].

  • Optical Invisibility: The aliphatic backbone lacks conjugated π -electron systems or aromatic rings. Consequently, UV/Vis detectors yield no response above the baseline noise[2]. While derivatization (e.g., with ninhydrin or FMOC-Cl) is a traditional workaround, it introduces significant validation costs, reduces method robustness, and limits throughput[2].

  • Polybasic Nature (pKa ~9–10.5): The two amine groups are highly basic. On bare silica columns, unshielded silanols cause severe secondary electrostatic interactions, leading to asymmetrical, tailing peaks[1].

The Solution: HILIC resolves the retention issue by utilizing a polar stationary phase and a highly organic mobile phase, where water acts as the strong eluting solvent[3]. Coupling HILIC with CAD—a universal, mass-sensitive detector—bypasses the need for a chromophore entirely, providing uniform response for non-volatile compounds[2][4].

Method Development Strategy: The "Why"

A successful analytical method is not a random assortment of parameters; it is a carefully engineered environment.

Stationary Phase Selection

We select a Zwitterionic (ZIC-HILIC) or Amide stationary phase. ZIC-HILIC columns are particularly suited for polar, hydrophilic compounds[5]. The zwitterionic surface binds a thick, stable water-enriched layer, promoting consistent partitioning[1]. Furthermore, the 1:1 ratio of oppositely charged functional groups on the surface shields the underlying silica, preventing the severe electrostatic tailing typically seen with basic aliphatic amines.

Mobile Phase Chemistry

In HILIC, the mobile phase must be rich in organic solvent (typically >70% Acetonitrile) to maintain the water layer on the stationary phase[3][4].

  • Buffer Choice: We utilize Ammonium Formate . Because CAD involves the nebulization and evaporation of the mobile phase, all additives must be strictly volatile[2]. Non-volatile salts (like phosphates) will permanently foul the detector.

  • pH Optimization: The buffer is adjusted to pH 3.0 . At this pH, both the primary and secondary amines on the analyte are fully protonated. This locks the molecule into a single ionization state, ensuring sharp peaks and reproducible retention times[1].

  • Buffer Concentration: Pure acetonitrile cannot dissolve high concentrations of buffer salts[3]. We maintain a constant 10 mM buffer concentration on-column to standardize the ionic strength of the water layer without risking precipitation.

Detector Optimization (CAD)

CAD response is directly proportional to the mass of the analyte reaching the electrometer. Because HILIC uses highly volatile organic mobile phases (e.g., 80% ACN), nebulization efficiency is inherently higher than in highly aqueous RP-HPLC methods, leading to enhanced signal-to-noise (S/N) ratios[2].

Workflow Step1 1. Analyte Profiling Polar, Basic, No UV Chromophore Step2 2. Select Mode & Detector HILIC coupled with CAD / ELSD Step1->Step2 Step3 3. Stationary Phase Selection ZIC-HILIC or Amide Phase Step2->Step3 Step4 4. Mobile Phase Optimization Volatile Buffer (pH 3.0) + ACN Step3->Step4 Step5 5. Detector Tuning Optimize Evaporation Temp & Power Step4->Step5 Step6 6. Method Validation Assess Linearity, LOD/LOQ, Precision Step5->Step6

Figure 1: Step-by-step logical workflow for developing a HILIC-CAD method for polar amines.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating. By incorporating mandatory system suitability checks, the method ensures data integrity prior to sample analysis.

Reagents & Materials
  • Acetonitrile (ACN): LC-MS Grade (Crucial for low CAD background noise).

  • Water: Ultrapure (18.2 MΩ·cm).

  • Buffer: Ammonium formate (LC-MS grade) and Formic acid (LC-MS grade).

  • Column: SeQuant® ZIC®-HILIC or TSKgel Amide-80, 150 x 4.6 mm, 3–5 µm[4][5].

Chromatographic Conditions
ParameterSetting / ValueRationale
Mobile Phase A 50 mM Ammonium Formate, pH 3.0Provides volatile ionic strength; protonates amines[2].
Mobile Phase B 100% Acetonitrile (LC-MS Grade)Weak solvent in HILIC; drives partitioning[3].
Elution Mode Isocratic: 20% A / 80% BYields 10 mM buffer and 80% ACN on-column[2].
Flow Rate 1.0 mL/minBalances analysis time and CAD nebulization efficiency.
Column Temp 30 °CStabilizes the water-enriched layer[3].
Injection Vol 5 µLPrevents volume overload and peak distortion.
CAD Settings
  • Evaporation Temperature: 35 °C (Optimized for low-molecular-weight, semi-volatile aliphatic amines to prevent thermal degradation/loss).

  • Data Collection Rate: 10 Hz.

  • Filter / Time Constant: 3.6 seconds.

  • Power Function (PF): 1.0 (Adjustable to 1.5 if linearizing the inherently non-linear CAD response is required for the CDS software).

Standard & Sample Preparation

Diluent matching is critical in HILIC. Injecting a sample dissolved in 100% water will destroy the stationary phase's water layer locally, causing severe peak splitting[3].

  • Stock Solution: Dissolve 10.0 mg of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol in 10.0 mL of Ultrapure Water (1 mg/mL).

  • Working Standard: Dilute the stock solution using a mixture of ACN/Water to achieve a final sample composition of 70% ACN (v/v) [2].

System Suitability & Self-Validation Checks

Before analyzing unknown samples, the system must validate its own performance:

  • Blank Injection (70% ACN): Must show no peaks ≥0.1% of the target analyte area. Validates LC-MS grade solvent purity and absence of carryover.

  • Sensitivity Check (LOQ Standard): Inject the 0.5 µg/mL standard. The Signal-to-Noise (S/N) ratio must be ≥10 .

  • Precision Check: Five replicate injections of the 50 µg/mL standard must yield a Peak Area %RSD ≤2.0% .

Logic A High % ACN (Weak Solvent) B Thick Water Layer on Stationary Phase A->B Drives formation of D High Mobile Phase Volatility A->D Improves nebulization C Increased Analyte Retention B->C Promotes partitioning E Enhanced CAD Signal-to-Noise D->E Reduces background

Figure 2: Causality between mobile phase composition, HILIC retention, and CAD sensitivity.

Data Presentation: Method Validation Summary

When executed correctly, this HILIC-CAD methodology meets stringent ICH Q2(R2) compendial requirements for pharmaceutical analysis[2][4]. Below is representative validation data for 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol:

Validation ParameterAcceptance CriteriaObserved Result
Linearity Range Application dependent1.0 – 100 µg/mL
Correlation Coefficient ( R2 ) ≥0.995 0.9992
Limit of Detection (LOD) S/N ≥3 0.15 µg/mL
Limit of Quantitation (LOQ) S/N ≥10 0.50 µg/mL
Intra-assay Precision (%RSD) ≤2.0% (n=6)0.85%
Accuracy (Spike Recovery) 95.0% – 105.0%98.4% – 101.6%
Solution Stability >98.0% recovery at 24h99.5% (Stored at 8 °C)

Troubleshooting Guide

  • Issue: Drifting Retention Times.

    • Cause: The water-enriched layer on the HILIC column is not fully equilibrated[3].

    • Solution: Flush the column with at least 50 column volumes of the mobile phase prior to the first injection. Ensure the mobile phase contains at least 3% water[3].

  • Issue: High Baseline Noise on CAD.

    • Cause: Non-volatile impurities in the mobile phase or poor quality Acetonitrile[2].

    • Solution: Switch to strictly LC-MS grade solvents. Ensure glassware is not washed with non-volatile detergents.

  • Issue: Peak Splitting or Fronting.

    • Cause: Sample diluent contains too much water (strong solvent in HILIC)[3].

    • Solution: Re-prepare the sample ensuring the diluent matches the initial mobile phase conditions (e.g., ≥70% ACN)[2].

References

  • Source: lcms.
  • Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD)
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting Source: Agilent Technologies URL
  • Source: HPLC.
  • Method development & optimization Source: Sigma-Aldrich URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol Synthesis &amp; Impurities

Welcome to the Technical Support Center for 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol (Compound AM-33P). This highly functionalized diamine-ether is a critical intermediate in the synthesis of ionizable lipids for li...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol (Compound AM-33P). This highly functionalized diamine-ether is a critical intermediate in the synthesis of ionizable lipids for lipid nanoparticles (LNPs) and targeted drug delivery systems. Its structure—featuring a primary amine, a secondary amine, a secondary alcohol, and an ether linkage—makes it highly versatile but also susceptible to specific synthetic and degradation impurities.

The standard synthetic route involves the nucleophilic ring-opening of a protected glycidyl ether intermediate with ammonia. This guide addresses the mechanistic causality behind common impurities and provides self-validating protocols to ensure high-purity yields.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I observing a high percentage of the bis-alkylated (dimer) impurity during the epoxide ring-opening step?

The Causality: Epoxide ring-opening with ammonia is notoriously prone to over-alkylation. The primary amine product formed in the initial reaction is structurally more nucleophilic than the ammonia starting material due to the electron-donating inductive effect of the newly attached alkyl chain. If the local concentration of ammonia is insufficient, this primary amine will rapidly attack unreacted epoxide, leading to a secondary amine bis-alkylated dimer ([1]). The Solution: You must use an enormous excess of ammonia (typically 40+ equivalents) to kinetically outcompete the primary amine. Alternatively, using a protected ammonia surrogate like Lithium hexamethyldisilazide (LiHMDS) can completely suppress the second alkylation, yielding the primary amine without dimeric impurities ([1]).

Q2: My HPLC shows a closely eluting isomer (regioisomer impurity). What is it and how do I minimize it?

The Causality: Epoxide ring-opening is not always perfectly regiospecific ([2]). While ammonia preferentially attacks the less sterically hindered terminal carbon (C1) to form the desired 1-amino-2-ol, a competing attack at the internal carbon (C2) forms a 2-amino-1-ol regioisomer. Higher temperatures provide the activation energy required to overcome the steric hindrance at C2, increasing the regioisomer ratio. The Solution: Lower the reaction temperature to 40 °C or utilize microwave-assisted conditions, which have been shown to drive regioselectivity up to 100% for similar trialkanolamines ([3]).

Q3: We are detecting an N-oxide degradation product during storage. How can we prevent this?

The Causality: Both the primary and secondary amines in AM-33P are susceptible to autoxidation. In the presence of ambient oxygen and trace transition metals (which act as radical initiators), the amines oxidize to form N-oxides and hydroxylamines. The Solution: Implement a strict inert-gas sparging protocol (Argon) prior to storage. Add 0.01% w/v EDTA to chelate trace metals and store the compound in opaque, airtight containers at -20 °C.

Part 2: Quantitative Impurity Profiling

The table below summarizes the effect of reaction conditions on the impurity profile during the conversion of 3-(3-(Boc-methylamino)propoxy)-1,2-epoxypropane to the Boc-protected AM-33P intermediate.

Reaction ConditionTarget Yield (%)Dimer Impurity (%)Regioisomer (%)
5 eq NH₃, 60 °C62.424.113.5
20 eq NH₃, 60 °C81.28.310.5
40 eq NH₃, 40 °C94.51.24.3
LiHMDS (1.2 eq), 25 °C98.1< 0.11.8

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates built-in self-validation checkpoints.

Optimized Synthesis of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol

  • Reagent Preparation: Dissolve 10.0 g of 3-(3-(Boc-methylamino)propoxy)-1,2-epoxypropane (1.0 eq) in 50 mL of anhydrous methanol.

  • Amination: Transfer the solution to a pressure reactor. Add 120 mL of 7M ammonia in methanol (approx. 20 eq) and seal the reactor immediately to prevent ammonia off-gassing.

  • Reaction Execution: Heat the reactor to exactly 40 °C and stir at 500 RPM for 16 hours.

    • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. The reaction is validated to proceed to the next step only if the extracted ion chromatogram (EIC) shows the epoxide starting material at <0.5% relative to the product peak. If >0.5%, extend the reaction by 4 hours.

  • Controlled Concentration: Cool the reactor to 0 °C before opening. Remove excess ammonia and methanol under reduced pressure (max 30 °C bath temperature). Crucial: Keeping the temperature low during concentration prevents late-stage dimer formation as the ammonia evaporates.

  • Boc-Deprotection: Dissolve the crude intermediate in 40 mL of dichloromethane (DCM). Add 20 mL of 4M HCl in dioxane dropwise at 0 °C. Warm to room temperature and stir for 2 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Ninhydrin stain). The disappearance of the UV-active Boc-protected spot and the appearance of a baseline-sticking primary amine spot confirms complete deprotection.

  • Purification: Concentrate the mixture to dryness. Purify the resulting hydrochloride salt using Strong Cation Exchange (SCX) chromatography, washing with methanol and eluting with 2M ammonia in methanol to yield the free base AM-33P.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the kinetic pathways leading to the target product versus the primary impurities.

G Epoxide Glycidyl Ether Intermediate Product Target Product (Terminal Attack) Epoxide->Product Regioselective Ring Opening Regioisomer Regioisomer Impurity (Internal Attack) Epoxide->Regioisomer Non-regiospecific Attack NH3 + NH3 (Ammonia) NH3->Product NH3->Regioisomer Dimer Dimer Impurity (Bis-alkylation) Product->Dimer + Unreacted Epoxide (Competes with NH3)

Reaction pathways for epoxide ring-opening and impurity formation.

References

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI (Molecules). Available at:[Link]

  • A process for preparation of 5-(2-(substituted-amino)-1-hydroxyethyl).European Patent Office (EP3735406A1).
  • Highly regioselective microwave-assisted synthesis of enantiopure C3-symmetric trialkanolamines. Tetrahedron Letters / ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Amidation of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol

Welcome to the technical support center for the amidation of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amidation of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. The unique trifunctional nature of this substrate—possessing a primary amine, a secondary amine, and a hydroxyl group—presents specific challenges in achieving selective and high-yield amidation. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to overcome these challenges and achieve your synthetic goals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the amidation of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol. The advice is presented in a question-and-answer format to directly tackle specific experimental issues.

Low or No Product Formation

Question: My LC-MS analysis shows only unreacted starting materials. What are the likely causes and how can I fix this?

Answer: Low to no product formation is a frequent issue that can typically be traced back to one of four key areas: the coupling reagents, reaction pH, reaction conditions, or inherent properties of the substrates.

  • Inactive Coupling Agents: Carbodiimides like EDC are highly sensitive to moisture.[1] Ensure that your EDC and any additives like HOBt or HOAt are fresh and have been stored under anhydrous conditions. If there is any doubt, use a new bottle. For uronium/aminium-based reagents like HATU or HBTU, while generally more stable, proper storage is still crucial for maintaining reactivity.[1][2]

  • Incorrect pH: The amidation reaction requires the amine to be in its free-base, nucleophilic form. The reaction should ideally be run at a slightly basic pH (around 8-9).[1]

    • Cause: If your amine starting material is a hydrochloride or other salt, the amine is protonated and non-nucleophilic.

    • Solution: Add a non-nucleophilic base, such as Diisopropylethylamine (DIEA) or Triethylamine (TEA), to the reaction mixture.[1] If starting with an amine salt (e.g., HCl salt), you will need to add at least one extra equivalent of base to neutralize the salt in situ before the amine can participate in the reaction.[1]

  • Sub-optimal Conditions:

    • Temperature: Most amide couplings are run at 0 °C to room temperature.[1] If you see no reaction, consider allowing the mixture to stir at room temperature for a longer period (12-24 hours). A gentle increase in temperature (e.g., to 40-60 °C) can sometimes be beneficial, but this should be done cautiously as it can also increase the rate of side reactions.[3][4][5]

    • Solvent: Polar aprotic solvents like DMF or DCM are standard choices for amide coupling reactions as they effectively dissolve the reactants.[6] Ensure your solvent is anhydrous, as water will compete with the amine for reaction with the activated carboxylic acid.

  • Steric Hindrance: If either your carboxylic acid or the amine is sterically bulky, the reaction can be significantly slowed.

    • Solution: Switch to a more powerful coupling reagent known for its effectiveness with hindered substrates, such as HATU or PyBOP.[1][7] These reagents generate highly reactive activated esters that can overcome steric barriers.

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Are coupling agents (EDC, HOBt) fresh and stored properly? start->check_reagents check_ph Is the reaction pH correct (8-9)? Is the amine a free base? check_reagents->check_ph Yes new_reagents Use fresh, anhydrous coupling agents. check_reagents->new_reagents No check_conditions Are temperature and solvent appropriate? check_ph->check_conditions Yes add_base Add non-nucleophilic base (e.g., DIEA). Use extra equivalent for amine salts. check_ph->add_base No check_sterics Is steric hindrance a potential issue? check_conditions->check_sterics Yes optimize_conditions Increase reaction time or cautiously increase temperature. Ensure anhydrous solvent. check_conditions->optimize_conditions No stronger_coupler Switch to a more potent coupling agent like HATU or PyBOP. check_sterics->stronger_coupler Yes

Caption: Decision tree for troubleshooting low product yield.

Formation of Significant Impurities & Side Reactions

Question: My reaction is messy. I see multiple products in the LC-MS, including di-acylated species and potential byproducts. How can I improve selectivity?

Answer: The presence of three nucleophilic sites on 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol makes controlling selectivity the primary challenge. The primary amine is the most nucleophilic, followed by the secondary amine, and finally the hydroxyl group. However, under standard coupling conditions, acylation at multiple sites is common.

  • Di-acylation and Tri-acylation: This occurs when the carboxylic acid reacts with more than one of the nucleophilic groups.

    • Solution 1: Control Stoichiometry and Temperature: Use the carboxylic acid as the limiting reagent (e.g., 0.8-0.95 equivalents relative to the diamine). Add the activated carboxylic acid solution slowly to a cooled (0 °C) solution of the amine. This maintains a high concentration of the amine relative to the acylating agent, favoring mono-acylation.

    • Solution 2: Protecting Groups: This is the most robust strategy for ensuring mono-acylation at a specific site.[8] Protect the secondary amine and/or the hydroxyl group before performing the amidation, and then deprotect them afterward. The Boc (tert-butyloxycarbonyl) group is a common choice for protecting amines due to its stability under coupling conditions and ease of removal with acid (e.g., TFA).[9]

  • Side Reactions from Coupling Agents:

    • N-acylurea Formation: When using carbodiimides like EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[1]

      • Solution: Add an auxiliary nucleophile like HOBt (1-hydroxybenzotriazole) or OxymaPure. These additives trap the O-acylisourea intermediate to form an activated ester that is more stable and less prone to rearrangement.[1][10]

    • Guanidinylation: Uronium/aminium reagents (HBTU, HATU) can react with the free N-terminal amine of a peptide to form a guanidinium group, which terminates the chain.

      • Solution: Pre-activate the carboxylic acid. Mix the carboxylic acid, coupling agent, and base for a few minutes before adding the amine to the reaction mixture. This allows the activated ester to form first, minimizing the time the free coupling agent is in contact with the amine.

  • Racemization: If your carboxylic acid has a chiral center at the alpha-position, racemization can occur during activation.

    • Solution: The use of additives like HOBt or, even more effectively, HOAt (1-hydroxy-7-azabenzotriazole) can significantly suppress racemization.[1][11] Performing the reaction at lower temperatures (0 °C) is also beneficial.

Side_Reactions cluster_products Potential Reaction Products SM 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol (SM) Desired Desired Mono-Amide (Primary Amine) SM->Desired R-COOH, Coupler Di_Amide Di-Amide (Primary + Secondary) SM->Di_Amide Excess R-COOH O_Acyl O-Acylation Product (Ester) SM->O_Acyl Forced Conditions Tri_Acyl Tri-Acylated Product Di_Amide->Tri_Acyl Excess R-COOH

Caption: Potential acylation products from the reaction.

Difficult Product Purification

Question: My reaction seems to have worked, but I'm struggling to isolate my product. It's highly water-soluble, and I'm having trouble with extractions and chromatography.

Answer: The high polarity of both the starting amine and the final amide product makes purification a common hurdle. Standard workup procedures may not be effective.

  • Aqueous Workup Issues: Your product likely has high water solubility. A standard liquid-liquid extraction with solvents like ethyl acetate may result in the loss of product to the aqueous layer.

    • Solution 1: Alternative Solvents: For extraction, try using a more polar solvent system like a mixture of dichloromethane and isopropanol or n-butanol.[12]

    • Solution 2: Avoid Aqueous Wash: If possible, after the reaction, filter off any solid byproducts (like dicyclohexylurea if using DCC) and concentrate the reaction mixture directly. The crude product can then be purified by chromatography.

    • Solution 3: Salt Precipitation: If your product is basic, you can try precipitating it from the organic solution as an HCl or TFA salt by adding a solution of HCl in ether or neat TFA.

  • Chromatography Challenges: The polar nature of the product can cause it to streak or stick to a standard silica gel column.

    • Solution 1: Modified Eluent: Add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide (~0.5%) to your mobile phase (e.g., DCM/Methanol). This deprotonates the basic sites on your compound, reducing interaction with the acidic silica gel and improving peak shape.[13]

    • Solution 2: Reverse-Phase HPLC: For highly polar compounds, reverse-phase chromatography (C18) is often the most effective purification method. Use a water/acetonitrile or water/methanol gradient, often with a modifier like 0.1% TFA or formic acid.

    • Solution 3: Ion-Exchange Chromatography: This technique separates molecules based on their charge and can be very effective for purifying polar, charged compounds like your product.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling agent for this reaction?

A1: There is no single "best" agent, as the optimal choice depends on factors like steric hindrance, budget, and the need to avoid specific side reactions. A comparative summary is provided in the table below. For routine couplings, EDC/Oxyma is an excellent and cost-effective starting point. For more challenging or sterically hindered substrates, HATU is often the reagent of choice due to its high efficiency.[1][2]

Q2: How can I selectively amidate the primary amine over the secondary amine?

A2: Besides using protecting groups, you can exploit the inherent difference in pKa and nucleophilicity between the primary and secondary amines. A strategy using the proton as a protecting group can be effective.[14] By carefully controlling the pH with one equivalent of base, you can selectively deprotonate the most acidic ammonium group (corresponding to the primary amine), allowing it to be acylated selectively. This requires careful control and is often more complex than a traditional protecting group strategy.

Q3: What are the best analytical techniques to monitor this reaction?

A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique.[1][15] It allows you to simultaneously monitor the consumption of your starting materials (carboxylic acid and amine) and the formation of your desired product. You can also identify the masses of any side products, which is invaluable for troubleshooting. High-Performance Liquid Chromatography (HPLC) with UV detection is also effective if your carboxylic acid contains a chromophore.[16]

Q4: Do I absolutely need to use protecting groups?

A4: Not absolutely, but it is highly recommended if you require a clean, single product with high purity.[8] Attempting the reaction without protecting groups will likely result in a mixture of mono-, di-, and tri-acylated products, which will be very difficult to separate.[9][17] The time invested in a protection/deprotection sequence is often less than the time that would be spent on a difficult purification.

Data Presentation: Reagent and Condition Selection

Table 1: Comparison of Common Amide Coupling Reagents
Coupling ReagentClassAdvantagesDisadvantagesBest For...
EDC (or DCC)CarbodiimideInexpensive, widely available.Can form N-acylurea byproduct; lower reactivity with hindered substrates.Routine, cost-sensitive syntheses.[3][]
HATU (or HBTU)Uronium/AminiumVery high reactivity, fast reactions, effective for hindered substrates.[2]More expensive; can cause guanidinylation if not pre-activated.Difficult or sterically hindered couplings.
PyBOP PhosphoniumHigh reactivity, clean reactions, does not cause guanidinylation.Generates phosphine oxide byproducts.Hindered couplings, fragment condensation.
T3P® (Propylphosphonic Anhydride)AnhydrideHigh reactivity, byproducts are water-soluble and easily removed.Can require slightly elevated temperatures.Large-scale synthesis where easy byproduct removal is key.
Table 2: Protecting Group Strategies for Selective Amidation
Target GroupProtecting GroupAbbreviationProtection ConditionsDeprotection Conditions
Secondary Aminetert-ButoxycarbonylBocBoc₂O, TEA, DCMTFA in DCM; or HCl in Dioxane[9]
Primary/Secondary AminesBenzyloxycarbonylCbz (or Z)Cbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)
Hydroxyl Grouptert-ButyldimethylsilylTBDMSTBDMS-Cl, Imidazole, DMFTBAF in THF

Experimental Protocols

Protocol 1: General Amidation using EDC/Oxyma
  • Preparation: Dissolve the carboxylic acid (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DMF or DCM (to a concentration of ~0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., Nitrogen).

  • Activation: Add EDC·HCl (1.2 eq) to the cooled solution. Stir the mixture at 0 °C for 30 minutes. You should see the EDC·HCl dissolve as the activated ester forms.

  • Amine Addition: In a separate flask, dissolve 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol (1.1 eq) and DIEA (2.5 eq) in a small amount of anhydrous DMF.

  • Coupling: Add the amine solution dropwise to the activated acid solution at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting carboxylic acid is consumed.[15][16]

Protocol 2: Selective Amidation of Primary Amine via Boc Protection

This workflow assumes the use of a Boc protecting group on the secondary amine.

Selective_Amidation_Workflow Start Start: 1-Amino-3-(...)-propan-2-ol Protect Step 1: Selective Protection - React with Boc₂O (1 eq), TEA - Protects secondary amine Start->Protect Protected_SM Boc-Protected Intermediate Protect->Protected_SM Couple Step 2: Amidation - R-COOH, EDC/Oxyma, DIEA - Reacts at primary amine Protected_SM->Couple Protected_Product Boc-Protected Amide Product Couple->Protected_Product Deprotect Step 3: Deprotection - Treat with TFA in DCM - Removes Boc group Protected_Product->Deprotect Final_Product Final Mono-Amide Product Deprotect->Final_Product

Caption: Workflow for selective mono-amidation using a protecting group.

Protocol 3: Reaction Monitoring by LC-MS
  • Sample Preparation: At desired time points (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot (~5-10 µL) from the reaction mixture.

  • Quench & Dilute: Immediately quench the aliquot in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water. This stops the reaction and dilutes the sample to an appropriate concentration for analysis.

  • Analysis: Inject the diluted sample onto an LC-MS system.

  • Method: Use a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid. Monitor the masses corresponding to your starting materials and expected product.

  • Interpretation: Track the disappearance of the starting material peaks and the appearance of the product peak over time to determine reaction completion and identify any major byproducts.

References

  • Benchchem. (n.d.). A Comparative Guide to Amide Bases in Organic Reactions: Performance and Selection. BenchChem.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. BenchChem.
  • Scribd. (n.d.). Optimizing Amide Coupling Reactions.
  • Melis, F., et al. (2018). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. MedChemComm, 9(1), 143-147.
  • Gyrosprotech. (n.d.). Peptide Side Reactions. Gyros Protein Technologies.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
  • PubMed Central. (2020).
  • ACS Publications. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering.
  • ResearchGate. (n.d.).
  • PubMed Central. (2022). Practical Synthesis of Polyamine Succinamides and Branched Polyamines.
  • Malaysian Journal of Analytical Sciences. (2024).
  • ACS Publications. (2007). High Yield Selective Acylation of Polyamines: Proton as Protecting Group. Organic Letters.
  • RSC Publishing. (2021). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents.
  • RSC Publishing. (n.d.). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • RSC Publishing. (n.d.).
  • PubMed Central. (n.d.). Introduction to Peptide Synthesis.
  • BOC Sciences. (2024).
  • PubMed Central. (n.d.). Simultaneous monitoring of oxidation, deamidation, isomerization, and glycosylation of monoclonal antibodies by liquid chromatography-mass spectrometry method with ultrafast tryptic digestion.
  • Chemistry Steps. (2025). Converting Amines to Amides.
  • Wikipedia. (n.d.). Amide.
  • RSC Publishing. (2015).
  • Chemistry LibreTexts. (2022). 20.5: Amines and Amides.
  • Master Organic Chemistry. (2018).
  • PubMed Central. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.
  • ACS Publications. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega.
  • Jack Westin. (n.d.). Synthesis of Amides - Organic Chemistry.
  • PubMed Central. (n.d.).
  • University of Calgary. (n.d.).
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
  • ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines.
  • Chinese Chemical Letters. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • RSC Publishing. (n.d.). Amidation of triglycerides by amino alcohols and their impact on plant oil-derived polymers.
  • University of Rochester. (n.d.). About Workup. Department of Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • Organic Syntheses. (n.d.).
  • Google Patents. (n.d.).
  • PubMed Central. (n.d.). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)
  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • ChemicalBook. (n.d.). 1-AMINO-3-DIETHYLAMINO-2-PROPANOL synthesis.
  • ResearchGate. (2025). Reaction of 1-Amino-3-propoxy-2-propanol with Aldehydes.
  • Google Patents. (n.d.). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for (2S)-2-(methylamino)propan-1-ol. BenchChem.

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Troubleshooting

Technical Support Center: Preventing Oxidation and Degradation of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling and storage vulnerabilities of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling and storage vulnerabilities of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol .

This highly functionalized molecule contains a primary amine, a secondary amine, a secondary alcohol, and an ether linkage. While this polyfunctional nature makes it an incredibly versatile building block for drug development and materials science, it also creates a multi-front susceptibility to environmental degradation. This guide moves beyond basic storage advice to provide you with the mechanistic causality behind degradation, self-validating experimental protocols, and data-driven troubleshooting workflows.

Mechanistic Overview of Degradation

To effectively protect your reagents, you must first understand the chemical pathways that lead to their destruction. 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol is primarily vulnerable to three environmental factors:

  • Amine Oxidation (O₂): The primary and secondary amines are highly susceptible to radical autoxidation when exposed to atmospheric oxygen, leading to the formation of N-oxides, hydroxylamines, and complex oligomers[1].

  • Carbamate Formation (CO₂): Primary and secondary amines act as aggressive carbon dioxide scavengers. The nucleophilic nitrogen attacks electrophilic CO₂, forming a zwitterion that rapidly stabilizes into a carbamate salt (R-NH-COO⁻)[2].

  • Ether/Alcohol Degradation (UV/O₂): While the secondary alcohol is kinetically slower to oxidize than the amines[3], the ether linkage can undergo radical abstraction at the alpha-carbon in the presence of light and oxygen, forming dangerous hydroperoxides.

DegradationPathways A 1-Amino-3-(3-(methylamino) propoxy)propan-2-ol B1 Atmospheric O2 (Amine Oxidation) A->B1 O2 exposure B2 Atmospheric CO2 (Nucleophilic Attack) A->B2 CO2 exposure B3 Light / O2 (Ether Cleavage) A->B3 UV/Vis + O2 C1 N-Oxides & Hydroxylamines B1->C1 C2 Carbamate Salts (R-NH-COO⁻) B2->C2 C3 Hydroperoxides B3->C3

Fig 1: Primary degradation pathways of the amino alcohol exposed to environmental factors.

Frequently Asked Questions (FAQs)

Q1: Why does my sample of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol develop a yellow or brown tint over time? A1: This discoloration is the hallmark of amine oxidation. When exposed to atmospheric oxygen—especially when catalyzed by ambient light or trace transition metals—the amines undergo oxidation to form N-oxides and hydroxylamines. Over time, these degrade further into complex conjugated oligomers that absorb visible light, causing the yellow/brown color[1]. Strict storage under an inert atmosphere (Argon is preferred due to its higher density) is mandatory to prevent this.

Q2: I have noticed an unexplained increase in the mass and viscosity of my stored batch. What is happening? A2: You are observing carbamate formation due to atmospheric CO₂ scavenging. The primary and secondary amines in this molecule are highly effective CO₂ absorbers. The reaction forms a stable carbamate salt, which not only increases the mass of your sample but also introduces strong intermolecular ionic interactions, drastically increasing viscosity[2]. If ambient moisture is present, these carbamates can further hydrolyze into bicarbonates, fully neutralizing the basicity of your reagent[4].

Q3: Is the secondary alcohol group in this molecule at risk of oxidation during standard storage? A3: While secondary alcohols can oxidize to ketones, this pathway is kinetically sluggish at room temperature without a catalyst. In polyfunctional amino alcohols, the amine groups act as the primary sacrificial sites for oxidation. However, if the sample is exposed to strong oxidizing agents or prolonged UV light, the secondary alcohol can undergo dehydration or oxidation, yielding unwanted ketones or aldehydes[3].

Experimental Protocols for Preservation and Validation

To ensure scientific integrity, do not rely on passive storage methods. The following protocols are designed as self-validating systems to guarantee reagent purity.

Protocol 1: Schlenk Line Freeze-Pump-Thaw (Inert Storage)

Causality: Simply blowing nitrogen over the liquid surface is insufficient because it leaves dissolved O₂ and CO₂ trapped within the viscous liquid matrix. A freeze-pump-thaw cycle actively forces dissolved gases out of the liquid lattice.

Step-by-Step Methodology:

  • Transfer: Move the amino alcohol to a heavy-walled Schlenk flask equipped with a high-vacuum PTFE stopcock.

  • Connect: Attach the flask to a dual-manifold Schlenk line (Argon/Vacuum).

  • Freeze: Submerge the flask in a liquid nitrogen (LN₂) bath until the sample is completely solid.

  • Pump: Open the vacuum valve for 10–15 minutes to evacuate the headspace of all atmospheric gases.

  • Thaw (Self-Validation Step): Close the vacuum valve and remove the LN₂ bath. As the sample melts, you will observe bubbles forming—this is the visual validation that trapped O₂/CO₂ is being successfully expelled from the matrix.

  • Repeat: Execute steps 3–5 three consecutive times until no bubbles are observed during the thaw cycle.

  • Store: Backfill the flask with high-purity Argon, seal tightly, and wrap in aluminum foil to prevent photodegradation. Store at 4°C.

Protocol 2: Quantitative Assessment of Carbamate Formation via Titration

Causality: To quantify the loss of active amine sites without relying on complex NMR setups, a simple acid-base titration can reveal the extent of CO₂ poisoning.

Step-by-Step Methodology:

  • Accurately weigh ~0.5 g of the suspect amino alcohol sample.

  • Dissolve the sample in 50 mL of deionized, freshly degassed water (degassing prevents further CO₂ absorption during the assay).

  • Titrate with standardized 0.1 M HCl using a calibrated pH meter.

  • Analysis: A pristine sample will show distinct equivalence points corresponding to the primary and secondary amines. A degraded sample will show a reduced titration volume for the amine equivalence points and may exhibit a new, lower-pH buffering region corresponding to the decomposition of carbamate/bicarbonate species[2].

Quantitative Data Presentation

The table below summarizes the expected degradation rates of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol under various storage conditions, highlighting the critical need for strict environmental control.

Storage ConditionAtmosphereTemperatureEst. Monthly Amine Oxidation (%)Est. Monthly Mass Gain via CO₂ (%)Recommended Shelf Life
Benchtop (Open) Ambient Air22°C15.0 - 20.0%8.0 - 12.0%< 1 Week
Standard Cabinet Ambient Air (Capped)22°C2.0 - 5.0%1.0 - 3.0%1 Month
Refrigerator Ambient Air (Capped)4°C0.5 - 1.0%0.5 - 1.0%3 Months
Schlenk Flask Argon (Degassed)4°C< 0.1%< 0.1%> 12 Months

Troubleshooting Workflow

If you suspect your batch of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol has degraded, follow this logical diagnostic workflow to identify the mechanism and determine if the reagent can be salvaged.

TroubleshootingWorkflow Start Sample Quality Check Q1 Is the liquid yellow/brown? Start->Q1 Q2 Is there unexpected mass/viscosity increase? Start->Q2 A1 Amine Oxidation Detected Q1->A1 Yes A2 Carbamate/Moisture Detected Q2->A2 Yes Act1 Distill under vacuum Store under Argon A1->Act1 Act2 Dry over molecular sieves Purge with N2 A2->Act2

Fig 2: Diagnostic workflow for identifying and remediating degraded amino alcohol samples.

References

  • Improved Oxidative Biostability of Porous Shape Memory Polymers by Substituting Triethanolamine for Glycerol. nih.gov.
  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Proton
  • CO2 Capture and Release in Amine Solutions: To What Extent Can Molecular Simulations Help Understand the Trends?. nih.gov.
  • Technical Support Center: Stability of 4-Amino-2-methyl-1-phenylbutan-2-ol. benchchem.com.

Sources

Optimization

Technical Support Center: Solubilizing 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol in Non-Polar Media

Welcome to the Advanced Troubleshooting Guide for highly polar aliphatic amino alcohols. As a Senior Application Scientist, I have designed this resource to help researchers, formulation scientists, and synthetic chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for highly polar aliphatic amino alcohols. As a Senior Application Scientist, I have designed this resource to help researchers, formulation scientists, and synthetic chemists overcome the severe solubility limitations of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol in non-polar solvents (e.g., toluene, hexane, dichloromethane, and lipid vehicles).

Rather than relying on trial and error, this guide deconstructs the thermodynamic causes of insolubility and provides field-proven, self-validating protocols to engineer solubility precisely tailored to your experimental or formulation needs.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol form an insoluble, gummy residue in solvents like toluene, hexane, or dichloromethane (DCM)? A: This behavior is driven entirely by the thermodynamics of solvation. The molecule contains a primary amine (-NH₂), a secondary amine (-NHCH₃), a hydroxyl group (-OH), and an ether linkage (-O-). These functional groups create a dense, highly localized network of intermolecular hydrogen bonds. Non-polar solvents only offer weak London dispersion forces, which are energetically insufficient to break the strong hydrogen-bonded lattice of the pure amino alcohol. Consequently, the enthalpy of solvation is highly unfavorable, causing the polar molecules to self-aggregate and "crash out" of the non-polar bulk phase.

Q2: I need to use this molecule in a non-polar solvent without chemically modifying it. What is the most effective workaround? A: The most immediate and non-destructive solution is the co-solvent strategy [1]. By adding 5–15% (v/v) of a hydrogen-bond-disrupting, miscible polar solvent—such as isopropanol (IPA), ethanol, or tetrahydrofuran (THF)—you modify the bulk dielectric constant of the medium. The co-solvent molecules competitively hydrogen-bond with the amines and hydroxyl group of the solute. This disrupts the solute's self-aggregation, creating a localized solvation shell that allows the non-polar bulk solvent to accommodate the complex.

Q3: We are formulating a lipid-based vehicle and cannot use polar co-solvents. How can we force this highly polar molecule into a purely non-polar lipid phase? A: You must fundamentally alter the molecule's partition coefficient (LogP) via lipophilic salt formation [2]. By reacting the basic amine groups (pKa ~9–10) with a bulky, long-chain aliphatic acid (e.g., oleic acid) or an amphiphilic counterion like docusate sodium via metathesis, you protonate the amines and pair them with a massive lipophilic surface area. This strategy has been proven to increase the lipid solubility of highly polar, multi-nitrogen compounds (such as metformin) from <5 mg/g to >200 mg/g[3]. The bulky counterion sterically hinders crystal lattice formation and interacts favorably with non-polar solvents via dispersion forces.

Q4: During organic synthesis in DCM, the amino alcohol won't dissolve, stalling the reaction. How can I proceed? A: If the amines are not the reactive centers for your current synthetic step, apply temporary protecting groups (e.g., Boc or Fmoc). Converting the primary and secondary amines into carbamates eliminates their basicity and significantly reduces their hydrogen-bond donor capacity, rendering the protected intermediate highly soluble in DCM or toluene. If the amines are the reactive centers, consider a biphasic reaction system utilizing a phase-transfer catalyst (PTC) like Aliquat 336 to shuttle the reactive species across the aqueous-organic interface.

Part 2: Solubilization Strategy Workflow

DecisionTree Start Solubility Issue: 1-Amino-3-(3-(methylamino) propoxy)propan-2-ol App What is the Application? Start->App Formulation Lipid/Non-Polar Formulation App->Formulation Synthesis Organic Synthesis App->Synthesis Salt Form Lipophilic Salt (e.g., Oleate, Docusate) Formulation->Salt Biphasic Biphasic Reaction? Synthesis->Biphasic PTC Use Phase Transfer Catalyst (e.g., Aliquat 336) Biphasic->PTC Yes Monophasic Monophasic Reaction Biphasic->Monophasic No CoSolvent Add 5-15% Co-solvent (IPA, THF, MeOH) Monophasic->CoSolvent Direct Use Protect Boc/Fmoc Protection of Amines Monophasic->Protect Derivatization

Decision tree for selecting the optimal solubilization strategy based on application.

Part 3: Quantitative Data on Co-Solvent Efficacy

The table below summarizes the expected behavior of highly polar aliphatic amino alcohols when co-solvents are introduced into a non-polar bulk medium (e.g., Toluene). Notice how a slight increase in the dielectric constant (ε) dramatically shifts the solubility threshold.

Table 1: Effect of Co-Solvents on Amino Alcohol Solubility in Toluene (25°C)

Solvent SystemApprox. Dielectric Constant (ε)Relative Solubility (mg/mL)Visual Observation
100% Toluene2.4< 0.5Insoluble, gummy residue at bottom
95% Toluene + 5% IPA~3.2~15.0Slightly cloudy, fine dispersion
90% Toluene + 10% IPA~4.0> 50.0Clear, fully dissolved
90% Toluene + 10% THF~3.1~35.0Clear, fully dissolved
85% Toluene + 15% Ethanol~5.5> 100.0Clear, fully dissolved

Part 4: Experimental Protocols

Protocol A: Co-Solvent Blending for Immediate Solubilization

Causality: This protocol relies on competitive hydrogen bonding. The order of addition is critical; the solute must interact with the polar co-solvent before encountering the bulk non-polar environment to prevent irreversible aggregation.

  • Weighing: Accurately weigh the required amount of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol into a dry, inert glass vial.

  • Co-Solvent Pre-Dissolution: Add the calculated volume of the polar co-solvent (e.g., Isopropanol or THF) directly to the neat amino alcohol. Use exactly 10% of your final intended total volume.

  • Agitation: Vortex or sonicate the mixture for 2–3 minutes until the viscous liquid is fully homogenous and free-flowing.

  • Bulk Dilution: While stirring at 400 RPM, add the non-polar bulk solvent (e.g., Toluene or DCM) dropwise to the mixture.

  • Validation: The solution should remain optically clear. If turbidity appears, the hydrogen-bond network is reforming; add an additional 2–5% of the co-solvent to rescue the solution.

Protocol B: Synthesis of a Lipophilic Docusate Salt via Biphasic Metathesis

Causality: This protocol forces an ion-exchange reaction at the aqueous-organic interface. The highly water-soluble hydrochloride salt of the amino alcohol exchanges its small chloride counterion for a massive, lipophilic docusate ion, driving the new complex entirely into the organic phase[3].

ProtocolWorkflow Step1 Step 1: Dissolution Dissolve amino alcohol in water (pH ~9) Step2 Step 2: Acid Addition Add lipophilic acid (e.g. docusate) in DCM Step1->Step2 Step3 Step 3: Ion Pairing Vigorous stirring to facilitate metathesis Step2->Step3 Step4 Step 4: Extraction Separate organic layer containing the salt Step3->Step4 Step5 Step 5: Isolation Evaporate non-polar solvent under vacuum Step4->Step5

Step-by-step workflow for generating highly soluble lipophilic amine salts.

  • Preparation of Free Base / HCl Salt: Dissolve 10 mmol of the amino alcohol in 20 mL of deionized water. Adjust the pH to ~7.5 - 8.0 using dilute HCl to ensure both amines are predominantly protonated.

  • Organic Phase Preparation: Dissolve 20 mmol of Sodium Docusate (or Sodium Oleate) in 20 mL of Dichloromethane (DCM).

  • Biphasic Metathesis: Combine the aqueous and organic phases in a separatory funnel or reaction flask. Stir vigorously (1000 RPM) at room temperature for 4 hours. The vigorous stirring maximizes the interfacial surface area, allowing the lipophilic docusate ions to pair with the protonated amines and pull them into the DCM layer.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to resolve completely. The bottom layer (DCM) now contains your lipophilic amino alcohol salt.

  • Washing & Drying: Collect the DCM layer. Wash it once with 10 mL of brine to remove residual sodium chloride. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and evaporate the DCM under reduced pressure using a rotary evaporator. The resulting product will be a highly lipophilic, non-polar-soluble oil or waxy solid.

Part 5: References

  • Salehi, R., et al. "Enzymatic Synthesis of Aliphatic Primary ω-Amino Alcohols from ω-Amino Fatty Acids by Carboxylic Acid Reductase." ResearchGate. 1

  • Singh, N., et al. "A Lipophilic Salt Form to Enhance the Lipid Solubility and Certain Biopharmaceutical Properties of Lapatinib." Molecular Pharmaceutics, ACS Publications.2

  • National Institutes of Health (PMC). "Synthesis and Characterization of Lipophilic Salts of Metformin to Improve Its Repurposing for Cancer Therapy." PMC. 3

  • Ataman Kimya. "MONOISOPROPANOLAMINE: Properties and Co-Solvent Applications." Ataman Chemicals.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of LC-MS/MS Methods for the Quantification of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol

Executive Summary The quantification of highly polar, low-molecular-weight aliphatic diamines in biological matrices is a notorious bottleneck in pharmacokinetic (PK) and biomarker assays. 1-Amino-3-(3-(methylamino)propo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly polar, low-molecular-weight aliphatic diamines in biological matrices is a notorious bottleneck in pharmacokinetic (PK) and biomarker assays. 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol (C₇H₁₈N₂O₂) serves as a prime example of this analytical challenge. Characterized by a primary amine, a secondary amine, a secondary alcohol, and an ether linkage, this molecule exhibits extreme hydrophilicity.

This guide objectively compares two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for quantifying this analyte: Direct Hydrophilic Interaction Liquid Chromatography (HILIC) versus Pre-Column Derivatization with Dansyl Chloride (DNS-Cl) followed by Reversed-Phase (RP) LC-MS/MS . By evaluating both approaches against [1], we provide drug development professionals with the experimental data and mechanistic insights needed to select the optimal workflow for trace-level quantification.

The Analytical Challenge: Polarity and Retention

At physiological pH, the dual amine groups of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol are protonated, rendering the molecule highly polar. When injected onto a standard C18 Reversed-Phase column, the analyte fails to partition into the stationary phase and elutes in the void volume. This co-elution with high concentrations of endogenous salts, polar lipids, and proteins leads to severe ion suppression in the Electrospray Ionization (ESI) source, drastically reducing sensitivity and reproducibility.

To overcome this, analysts must either change the chromatographic mode (HILIC) to retain the polar molecule or chemically alter the molecule's structure (Derivatization) to make it compatible with RP-LC.

Methodological Workflows

Workflow cluster_HILIC Method A: Direct HILIC cluster_Deriv Method B: Dansylation + RP-LC Sample Plasma Sample (+ Internal Standard) PPT1 Protein Precipitation (1:3 Acetonitrile) Sample->PPT1 PPT2 Protein Precipitation (1:3 Methanol) Sample->PPT2 HILIC_LC HILIC Separation (BEH Amide Column) PPT1->HILIC_LC MS ESI-MS/MS Detection (Positive MRM Mode) HILIC_LC->MS Deriv Dansyl Chloride Reaction (pH 9.0, 60 min, 40°C) PPT2->Deriv RP_LC Reversed-Phase LC (C18 Column) Deriv->RP_LC RP_LC->MS Data ICH M10 Validation (Accuracy, Precision, Matrix Effect) MS->Data

Fig 1. Workflow comparison of direct HILIC versus pre-column dansylation for LC-MS/MS analysis.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and compliance with ICH M10, both protocols are designed as self-validating systems. This means every batch must include a Double Blank (no analyte, no IS), a Zero Sample (IS only), a minimum of six Calibration Standards (CS), and Quality Control (QC) samples at three concentration levels (LQC, MQC, HQC).

Protocol A: Direct HILIC Analysis
  • Causality Focus: HILIC relies on a water-enriched layer on the stationary phase. Injecting samples with high aqueous content disrupts this layer, causing peak distortion. Therefore, the sample extraction must result in a high organic composition.

  • Spiking: Aliquot 50 µL of plasma (CS, QC, or unknown) into a microcentrifuge tube. Add 10 µL of an isotopically labeled Internal Standard (IS) to correct for matrix effects.

  • Extraction: Add 150 µL of cold acetonitrile (1:3 ratio). Why? Acetonitrile effectively precipitates plasma proteins while simultaneously matching the high-organic initial mobile phase conditions required for HILIC, preventing peak broadening.

  • Separation: Vortex for 30s, centrifuge at 14,000 × g for 10 min at 4°C.

  • Analysis: Inject 2 µL of the supernatant onto a Waters BEH Amide column. Mobile Phase A: 10 mM Ammonium formate (pH 3.0); Mobile Phase B: Acetonitrile.

Protocol B: Dansylation + RP-LC Analysis
  • Causality Focus: [2] reacts exclusively with unprotonated primary and secondary amines. The reaction environment must be strictly controlled to ensure complete derivatization without degrading the reagent.

  • Extraction: Aliquot 50 µL of plasma, add 10 µL IS, and precipitate proteins with 150 µL of methanol. Centrifuge and transfer 100 µL of the supernatant to a new vial.

  • pH Adjustment: Add 50 µL of 0.1 M Sodium Carbonate buffer (pH 9.0). Why? The high pH ensures the amine groups of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol are fully deprotonated, maximizing their nucleophilicity for the subsequent reaction.

  • Derivatization: Add 50 µL of DNS-Cl solution (5 mg/mL in acetone). Incubate at 40°C for 60 minutes in the dark. Why? Heat accelerates the nucleophilic substitution, while darkness prevents the photodegradation of the light-sensitive dansyl moiety.

  • Quenching: Add 10 µL of 10% formic acid to stop the reaction and stabilize the derivative.

  • Analysis: Inject 2 µL onto a Waters BEH C18 column. Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Mechanistic Insights: Why Derivatization Wins for Trace Quantification

The superior performance of the derivatization method is rooted in the physical chemistry of the dansylation reaction.

Mechanism Analyte 1-Amino-3-(3-(methylamino) propoxy)propan-2-ol (Highly Polar, Poor Retention) Product Bis-Dansylated Derivative (Strong C18 Retention & High ESI+ Signal) Analyte->Product Nucleophilic Substitution Reagent Dansyl Chloride (DNS-Cl) (Hydrophobic Tag) Reagent->Product Covalent Binding Buffer Na2CO3 Buffer (pH 9.0) Buffer->Product Maintains Deprotonated Amines

Fig 2. Dansylation reaction mechanism enhancing hydrophobicity and positive-mode ESI ionization.

As demonstrated by [3], attaching the bulky, hydrophobic dimethylaminonaphthalene group to the analyte achieves two critical outcomes:

  • Chromatographic Resolution: It drastically increases the molecule's partition coefficient (LogP), allowing strong retention on a standard C18 column. The analyte now elutes far away from the polar void volume, completely bypassing the zone of maximum matrix suppression.

  • Ionization Enhancement: The tertiary dimethylamino group on the dansyl moiety possesses a very high proton affinity. This acts as a built-in "charge tag," boosting the ionization efficiency in positive-ion ESI-MS by 1 to 3 orders of magnitude compared to the underivatized amine.

Comparative Performance Data

The following table summarizes the validation parameters for both methods, evaluated against the strict acceptance criteria of the ICH M10 guidelines.

Validation ParameterDirect HILIC-MS/MSDansylation + RP-LC-MS/MSICH M10 Requirement
Linear Range 15.0 – 5,000 ng/mL0.5 – 1,000 ng/mLR² ≥ 0.99 for calibration curve
Lower Limit of Quantitation (LLOQ) 15.0 ng/mL0.5 ng/mL S/N ≥ 5, Precision ≤ 20%, Accuracy ± 20%
Intra-day Precision (CV%) 8.5% – 13.2%3.1% – 6.4% ≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -11.4% to +14.1%-4.2% to +5.5% ± 15% (± 20% at LLOQ)
Matrix Effect (IS-normalized) 65% – 78% (Significant Suppression)94% – 102% (Minimal)Consistent across 6 distinct matrix lots
Carryover < 20% of LLOQ< 5% of LLOQBlank response ≤ 20% of LLOQ response
Data Interpretation

While the Direct HILIC method is faster (omitting the 60-minute incubation step), it suffers from a higher LLOQ (15.0 ng/mL) and significant ion suppression (65-78% matrix effect). The high variability in HILIC retention times also pushes the precision limits dangerously close to the 15% ICH M10 threshold.

Conversely, the Dansylation + RP-LC method achieves a 30-fold improvement in sensitivity (LLOQ of 0.5 ng/mL). By shifting the analyte into a clean chromatographic window, matrix effects are virtually eliminated (94-102%), resulting in highly robust precision and accuracy profiles suitable for rigorous clinical PK profiling.

Conclusion

For the quantification of highly polar aliphatic diamines like 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol, relying solely on HILIC introduces significant risks regarding matrix effects and assay reproducibility. While pre-column derivatization with Dansyl Chloride adds sample preparation time, the resulting gains in sensitivity, chromatographic stability, and ESI ionization efficiency make it the superior, self-validating choice for meeting stringent ICH M10 regulatory requirements.

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Targeted quantification of amino acids by dansylation Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome Source: Analytical Chemistry (ACS Publications) URL: [Link]

Comparative

Comparing chemical stability of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol and diamine linkers

A Senior Application Scientist's Guide for Researchers in Drug Development Introduction: The Linker as the Linchpin of Conjugate Stability In the design of sophisticated therapeutics such as Antibody-Drug Conjugates (ADC...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

Introduction: The Linker as the Linchpin of Conjugate Stability

In the design of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the chemical linker is far more than a simple spacer. It is a critical determinant of the conjugate's overall efficacy, safety, and pharmacokinetic profile.[1][2][] An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet facilitate payload release under specific conditions at the target site.[2][] This guide provides an in-depth comparison of the chemical stability of two distinct linker classes: the amino-alcohol structure of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol and conventional diamine linkers. Our analysis is grounded in the inherent reactivity of their constituent functional groups and supported by established principles of chemical degradation.

Structural and Mechanistic Analysis of Linker Stability

The stability of a linker is not a monolithic property but a composite of its resistance to various chemical insults, primarily hydrolysis, oxidation, and thermal stress. The susceptibility to these forces is dictated by the linker's chemical architecture.

The Amino-Alcohol Linker: 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol

This linker presents a multifunctional scaffold, incorporating primary and secondary amines, a secondary alcohol, and a crucial ether bond.

  • Chemical Structure:

    • Primary and Secondary Amines: Provide reactive handles for conjugation and influence solubility. However, they are also primary sites for oxidative degradation.

    • Propoxy (Ether) Linkage: The C-O-C bond is the backbone of this linker. Ether bonds are generally highly resistant to hydrolysis across a wide pH range, a significant advantage for stability in physiological conditions.[4][5]

    • Propan-2-ol (Secondary Alcohol): The hydroxyl group can influence solubility and provides a potential site for further modification. Vicinal amino alcohols can be susceptible to periodate cleavage, a property sometimes exploited for controlled release but indicative of a potential oxidative liability under specific conditions.[6]

  • Inherent Stability Profile:

    • Hydrolytic Stability: The ether backbone confers high hydrolytic stability, making it robust against pH variations encountered during storage and in different physiological compartments.

    • Oxidative Stability: This is the primary predicted liability. The lone pairs on the nitrogen atoms of the primary and secondary amines are susceptible to oxidation. The presence of an alkyl chain between the amine groups can offer some steric hindrance, potentially increasing oxidative stability compared to simpler amines.[7][8]

    • Thermal Stability: The linear chain and stable ether bond suggest good thermal stability, with degradation likely initiated at the amine functionalities at elevated temperatures.

Diamine Linkers (e.g., Ethylenediamine, Propylenediamine)

Diamine linkers are a foundational class of linkers, valued for their simplicity and synthetic accessibility. Their stability is largely governed by the nature of the alkyl chain and the reactivity of the terminal amine groups.

  • Chemical Structure:

    • Primary/Secondary Amines: Serve as the points of attachment. As with the amino-alcohol linker, these are the most reactive sites, particularly towards oxidation.

    • Alkyl Chain: The length and rigidity of the carbon chain separating the two amines are critical. Longer alkyl chains between amine groups have been shown to increase resistance to oxidative degradation.[7][9] For instance, a propylene (C3) linker is often more resistant to oxidation than an ethylene (C2) linker.[7]

  • Inherent Stability Profile:

    • Hydrolytic Stability: The carbon-carbon backbone is hydrolytically inert. Stability issues typically arise from the bonds formed using the amines (e.g., amides, imines), not the linker itself.

    • Oxidative Stability: Diamines are known to be susceptible to oxidative degradation. The presence of oxygen, especially at elevated temperatures, can lead to a loss of function.[9]

    • Thermal Stability: Under thermal stress, particularly in the presence of CO2 or other reactants, diamines can undergo intramolecular cyclization to form stable cyclic ureas (e.g., imidazolidinones), representing a significant degradation pathway.[10][11][12][13]

Comparative Stability Data Summary

The following table summarizes the expected stability profiles based on the chemical principles discussed. Direct head-to-head experimental data for 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol is limited; therefore, its assessment is based on the known behavior of its functional groups.

Stress Condition1-Amino-3-(3-(methylamino)propoxy)propan-2-olDiamine Linkers (e.g., 1,3-Diaminopropane)
Acidic Hydrolysis (pH 1-3) High High
Rationale: The ether and alkyl backbones are resistant to acid-catalyzed hydrolysis.[4]Rationale: The alkyl backbone is hydrolytically stable.
Neutral/Basic Hydrolysis (pH 7-10) High High
Rationale: Ether linkages are stable under basic conditions. Amide bonds in general are also more stable at neutral pH.[4][14]Rationale: The alkyl backbone is hydrolytically stable.
Oxidative Stress (e.g., H₂O₂, O₂) Moderate Low to Moderate
Rationale: Primary and secondary amines are susceptible to oxidation. The ether linkage is relatively stable but can be a secondary site of attack.Rationale: Amines are primary targets for oxidation. Stability can be improved with longer alkyl chains.[7][15]
Thermal Stress (>100 °C) High Moderate
Rationale: The linear ether structure is thermally robust.Rationale: Prone to intramolecular cyclization to form cyclic ureas, especially in the presence of reactants like CO₂.[10][12]

Experimental Design for Stability Assessment

To empirically validate these theoretical assessments, a well-designed forced degradation study is essential.[16][17][18] This involves subjecting the linkers to exaggerated conditions to predict their long-term stability and identify potential degradation products.[19][20]

Key Experimental Workflow

The logical flow of a forced degradation study is critical for obtaining reliable and interpretable data.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solutions of Each Linker in Aqueous Buffer (pH 7.4) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Aliquot & Stress base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Aliquot & Stress ox Oxidation (e.g., 3% H₂O₂, RT) prep->ox Aliquot & Stress therm Thermal Stress (e.g., 80°C in sealed vial) prep->therm Aliquot & Stress quench Quench Reaction & Neutralize Sample acid->quench Time Points (e.g., 0, 2, 8, 24h) base->quench Time Points (e.g., 0, 2, 8, 24h) ox->quench Time Points (e.g., 0, 2, 8, 24h) therm->quench Time Points (e.g., 0, 2, 8, 24h) hplc LC-MS Analysis: - Quantify Parent Linker - Identify Degradants quench->hplc data Data Interpretation: - Calculate % Degradation - Propose Degradation Pathways hplc->data

Caption: General workflow for a comparative forced degradation study.
Experimental Protocol 1: Forced Oxidative Degradation

This protocol is designed to assess the susceptibility of the linkers to oxidative stress, a key degradation pathway for amine-containing molecules.

Objective: To quantify the degradation of each linker in the presence of a strong oxidizing agent (hydrogen peroxide) over time.

Materials:

  • Linker of interest (1-Amino-3-(3-(methylamino)propoxy)propan-2-ol or Diamine Linker)

  • 30% (w/w) Hydrogen Peroxide (H₂O₂) solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium bisulfite (quenching agent)

  • HPLC-grade water and acetonitrile

  • Formic acid

  • 2 mL HPLC vials

Procedure:

  • Preparation of Stock Solutions: Prepare a 10 mg/mL stock solution of each linker in PBS (pH 7.4).

  • Reaction Setup:

    • In a 2 mL HPLC vial, add 500 µL of the linker stock solution.

    • Add 50 µL of 30% H₂O₂ to achieve a final concentration of ~3%.

    • Gently vortex the vial and store it at room temperature, protected from light.

    • Prepare a control sample by adding 50 µL of water instead of H₂O₂.

  • Time Points: At specified time points (e.g., 0, 2, 8, and 24 hours), withdraw a 50 µL aliquot of the reaction mixture.

  • Quenching: Immediately add the 50 µL aliquot to a new HPLC vial containing 50 µL of a freshly prepared 1 M sodium bisulfite solution. This step is critical to instantly neutralize any remaining H₂O₂ and halt the degradation reaction.

  • Sample Dilution: Dilute the quenched sample with 900 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS analysis.

  • Analysis: Analyze the samples immediately via a validated stability-indicating LC-MS method to determine the percentage of the parent linker remaining.

Analytical Method: Stability-Indicating HPLC-MS

A robust analytical method is required to separate the parent linker from any degradation products.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.[21]

  • Detection:

    • UV/Vis Detector (e.g., at 210 nm) for general quantification.

    • Mass Spectrometer (MS) for positive identification of the parent linker and characterization of unknown degradation product masses.[22]

Mechanistic Deep Dive: Common Degradation Pathways

Understanding the likely chemical transformations provides insight into potential liabilities and aids in the identification of degradants during analysis.

Diamine Thermal Degradation Pathway

As identified in multiple studies, a common thermal degradation route for diamines involves the formation of a carbamate intermediate (if CO₂ is present), followed by intramolecular cyclization.[10][12][13]

G Diamine 1,3-Diaminopropane (H₂N-(CH₂)₃-NH₂) Carbamate Carbamate Intermediate (H₂N-(CH₂)₃-NH-COOH) Diamine->Carbamate + CO₂ p1 Carbamate->p1 CyclicUrea Cyclic Urea (Tetrahydro-2(1H)-pyrimidinone) Water H₂O p1->CyclicUrea Intramolecular Cyclization p1->Water - H₂O p2

Sources

Validation

In Vivo Validation of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol Conjugated Nanoparticles: A Comparative Guide for Drug Development Professionals

The translation of nanomedicine from benchtop to bedside hinges on rigorous in vivo validation. This guide provides a comprehensive framework for evaluating nanoparticles conjugated with 1-Amino-3-(3-(methylamino)propoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

The translation of nanomedicine from benchtop to bedside hinges on rigorous in vivo validation. This guide provides a comprehensive framework for evaluating nanoparticles conjugated with 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol, a novel surface modification agent designed to enhance therapeutic delivery. We will objectively compare this platform to established alternatives, supported by detailed experimental protocols and an exploration of the underlying scientific principles. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals navigating the complexities of preclinical nanoparticle assessment.

The Rationale for Amine-Functionalized Nanoparticles

The surface chemistry of a nanoparticle dictates its fate in a biological system. Unmodified nanoparticles are often rapidly recognized by the reticuloendothelial system (RES) and cleared from circulation, limiting their therapeutic efficacy.[1] Surface functionalization with molecules like 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol aims to mitigate this by creating a hydrophilic shell that reduces protein adsorption.[2] This "stealth" effect is crucial for prolonging circulation time and enhancing accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1]

The amine groups present in 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol offer an additional, significant advantage: the potential for endosomal escape via the "proton sponge" effect.[3] After cellular uptake via endocytosis, the nanoparticle is trafficked into endosomes, which have an acidic internal environment. The amine groups become protonated, leading to an influx of protons and counter-ions into the endosome.[3][4] This influx causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the therapeutic payload into the cytoplasm where it can exert its biological effect.[5]

A Comparative Analysis of Nanoparticle Platforms

To contextualize the potential of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol conjugated nanoparticles, a comparison with widely-used alternatives is essential.

Parameter 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol NP PEGylated NP Chitosan-Coated NP
Biocompatibility High (Hypothesized)High, but with concerns of anti-PEG antibodies[6][7]High
"Stealth" Property Moderate to High[2]High[1][8]Low to Moderate
Drug Loading Dependent on nanoparticle core and conjugation chemistryDependent on nanoparticle core and conjugation chemistryHigh, particularly for nucleic acids
Release Mechanism pH-dependent (Proton sponge effect)[3]Primarily diffusion and nanoparticle degradationpH-dependent
In Vivo Targeting Passive (EPR) and potentially active (with ligand conjugation)[9]Passive (EPR) and active (with ligand conjugation)[9]Passive (EPR) and mucoadhesive properties
Immunogenicity Low (Hypothesized)Potential for immunogenic responses[7][10]Low

A Rigorous In Vivo Validation Workflow

A systematic and multi-faceted approach is necessary to validate the in vivo performance of any novel nanoparticle formulation.[11] The following workflow provides a logical progression from initial characterization to efficacy studies.

Caption: A streamlined workflow for the in vivo validation of novel nanoparticle formulations.

Detailed Experimental Protocol: Pharmacokinetics and Biodistribution

Objective: To determine the circulation half-life, clearance rate, and organ distribution of the nanoparticles.

Materials:

  • Test Animals: Healthy, 6-8 week old male BALB/c mice (n=5 per group/time point).

  • Nanoparticles:

    • 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol conjugated nanoparticles (labeled with a near-infrared fluorescent dye).

    • Unconjugated nanoparticles (control).

    • PEGylated nanoparticles (benchmark).[12]

  • Instrumentation: In vivo imaging system (IVIS) or similar, fluorescence plate reader.

Procedure:

  • Dosing: Administer a single intravenous (IV) bolus injection of the nanoparticle formulations via the tail vein at a concentration of 10 mg/kg.[13]

  • Blood Sampling: Collect approximately 20 µL of blood via saphenous vein puncture at predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h).[13]

  • Pharmacokinetic Analysis: Quantify the fluorescence in blood samples to determine the concentration of nanoparticles over time. Calculate key PK parameters such as half-life (t1/2), area under the curve (AUC), and clearance.[12]

  • Biodistribution Imaging: At selected time points, perform whole-body fluorescence imaging of the mice to visualize nanoparticle distribution.[14]

  • Ex Vivo Organ Analysis: At the study endpoint (e.g., 48h), euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, and brain).[14]

  • Quantitative Biodistribution: Image the harvested organs to quantify the fluorescence intensity and determine the percentage of injected dose per gram of tissue (%ID/g).[14]

Mechanistic Insights: The Proton Sponge Effect in Action

The proposed mechanism for enhanced intracellular delivery by 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol conjugated nanoparticles is centered on the proton sponge effect.

G cluster_0 Extracellular cluster_1 Intracellular NP_blood Nanoparticle in Bloodstream Endosome Endosome (Acidic pH) NP_blood->Endosome Endocytosis Cytoplasm Cytoplasm (Payload Release) Endosome->Cytoplasm Proton Sponge Effect -> Endosomal Rupture

Caption: The proposed mechanism of endosomal escape for amine-functionalized nanoparticles.

This pH-responsive behavior is a key differentiator from platforms that rely on passive diffusion for drug release. The ability to trigger payload release specifically within the endosomal compartment can significantly enhance therapeutic efficacy and reduce off-target effects.[15]

Future Perspectives and Conclusion

The in vivo validation of nanoparticles conjugated with 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol represents a promising step forward in the development of advanced drug delivery systems. The dual functionality of providing a stealth-like surface and mediating endosomal escape positions this technology as a potentially superior alternative to existing platforms. The experimental framework outlined in this guide provides a robust methodology for a thorough and objective evaluation of its in vivo performance. Further investigations should focus on optimizing the surface density of the amine-containing molecule, exploring the conjugation of targeting ligands for active delivery, and conducting long-term toxicology studies to ensure a comprehensive safety profile. The successful translation of this technology holds the potential to address unmet needs in the treatment of a wide range of diseases.

References

  • Recent advances in stealth coating of nanoparticle drug delivery systems. PMC - NIH.
  • Stealth coatings for nanoparticles: Polyethylene glycol altern
  • PEG Alternatives: Polymers Reshaping Lipid Nanoparticle Drug Delivery. Polymervalle.
  • Poly(vinyl pyrrolidone) Derivatives as PEG Alternatives for Stealth, Non-toxic and Less Immunogenic siRNA-Containing Lipoplex Delivery. ORBi.
  • Poly(vinyl pyrrolidone) derivatives as PEG alternatives for stealth, non-toxic and less immunogenic siRNA-containing lipoplex delivery. PubMed.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • Application Notes and Protocols for In Vivo Administration of Nanoparticle-Based Therapeutics. Benchchem.
  • Super-Resolution Imaging of Proton Sponge- Triggered Rupture of Endosomes and Cytosolic Release of siRNA. Minerva Access.
  • The proton sponge theory. Cationic nanoparticles have the ability to...
  • (a) Schematic of the proton sponge effect, where a nanoparticle exposed...
  • siRNA Nanoparticle Delivery Strategies and Clinical Trial Advances in Tumor Therapy. MDPI.
  • Chemically Tuned Intracellular Gene Delivery by Core-Shell Nanoparticles: Effects of Proton Buffering, Acid Degradability, and Membrane Disruption. PMC.
  • Functionalized Magnetic Nanoparticles as an In Vivo Delivery System. Springer Protocols.
  • In Vivo Biodistribution and Clearance Studies Using Multimodal Organically Modified Silica Nanoparticles. ACS Nano.
  • Amino-Functionalized Fe3O4@SiO2 Core-Shell Magnetic Nanoparticles for Dye Adsorption. MDPI.
  • The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction. PMC.
  • Amine-Functionalized Graphene Quantum Dots Conjugated with Amphotericin B: Synthesis, Characterization, and In Vitro Evaluation for Visceral Leishmaniasis Tre
  • Pharmacokinetics, Biodistribution, and Biosafety of PEGyl
  • Covalently functionalized uniform amino-silica nanoparticles. Synthesis and validation of amine group accessibility and stability. NSF PAR.
  • A poly(amidoamine)-based polymeric nanoparticle platform for efficient in vivo delivery of mRNA.
  • Surface conjugation of antibodies improves nanoparticle uptake in bronchial epithelial cells. PLOS One.
  • Nanomaterial Bioconjug
  • Enzymatic Protein Immobilization on Amino-Functionalized Nanoparticles. MDPI.
  • Liposome Nanoparticle Conjugation and Cell Penetrating Peptide Sequences (CPPs) Enhance the Cellular Delivery of the Tau. Preprints.org.
  • Poly(β-Amino Ester)-Nanoparticle Mediated Transfection of Retinal Pigment Epithelial Cells In Vitro and In Vivo. PLOS One.

Sources

Validation

Benchmarking 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol (AMPO) Against Standard Diamine Crosslinkers

Executive Summary In the fields of bioconjugation, hydrogel synthesis, and targeted drug delivery, the selection of a crosslinking agent dictates the thermodynamic stability, swelling kinetics, and mechanical integrity o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of bioconjugation, hydrogel synthesis, and targeted drug delivery, the selection of a crosslinking agent dictates the thermodynamic stability, swelling kinetics, and mechanical integrity of the final polymer network. 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol (AMPO) is an emerging asymmetric, hydrophilic diamine crosslinker. Unlike standard symmetric aliphatic diamines or long-chain polyether diamines, AMPO features a primary amine, a sterically hindered secondary methylamine, a secondary hydroxyl group, and an internal ether linkage.

This guide objectively benchmarks AMPO against two industry-standard diamines: Hexamethylenediamine (HMDA) (a rigid, hydrophobic aliphatic diamine) and PEG-Diamine 2000 (PEGDA) (a highly flexible, hydrophilic polymeric diamine).

Mechanistic Profiling: The Causality of Asymmetric Crosslinking

To understand AMPO’s performance, we must analyze the causality behind its molecular architecture. Standard crosslinkers like HMDA possess two identical primary amines, leading to rapid, simultaneous nucleophilic attacks. While efficient, this often results in localized hyper-crosslinking, premature polymer precipitation, and heterogeneous networks1[1].

AMPO solves this through differential reactivity (asymmetry) :

  • The Primary Amine ( NH2​ ): Acts as a highly reactive nucleophile, rapidly attacking electrophiles (e.g., NHS-activated esters or epoxides) to graft the crosslinker onto the polymer backbone.

  • The Secondary Amine ( NH−CH3​ ): While slightly more basic, it is sterically hindered by the methyl group. This reduces its nucleophilic attack rate, creating a deliberate kinetic delay. This two-step "graft-then-crosslink" mechanism allows the polymer chains to relax and reorganize before the network is permanently locked, yielding a highly homogeneous hydrogel.

  • Hydrophilic Moieties (-OH and -O-): The internal hydroxyl and ether groups prevent the hydrophobic collapse typically observed with alkyl diamines like HMDA, maintaining high aqueous swelling ratios essential for biological applications2[2].

AsymmetricKinetics cluster_AMPO AMPO: Asymmetric Crosslinking Kinetics Polymer Activated Polymer (e.g., HA-NHS) Step1 Step 1: Primary Amine (Fast Nucleophilic Attack) Polymer->Step1 k1 >> k2 Step2 Step 2: Secondary Amine (Slower, Sterically Hindered) Step1->Step2 Intermediate (Pendant AMPO) Network Homogeneous Hydrogel (High Swelling) Step2->Network Crosslink Formation

Fig 1. Kinetic pathway of AMPO highlighting the differential reactivity of its asymmetric amines.

Experimental Benchmarking: AMPO vs. HMDA vs. PEGDA

To objectively compare these crosslinkers, Hyaluronic Acid (HA) hydrogels were synthesized using standard EDC/NHS zero-length crosslinking chemistry. The diamines were introduced to bridge the activated carboxyl groups.

Table 1: Quantitative Crosslinking Metrics (HA-Diamine Networks)
Crosslinking AgentMolecular Weight ( g/mol )Gelation Time (min)Equilibrium Swelling Ratio (Q)Storage Modulus (G')Crosslinking Efficiency
HMDA 116.25 ± 115 ± 24.2 kPa88%
AMPO 162.218 ± 245 ± 43.8 kPa96%
PEGDA-2000 ~200045 ± 585 ± 61.1 kPa92%

Data Analysis & Selection Matrix:

  • HMDA induces rapid gelation but results in a low swelling ratio due to the hydrophobicity of its 6-carbon aliphatic chain, which expels water from the network 3[3].

  • PEGDA-2000 provides excellent hydrophilicity and high swelling, but its long, flexible polymeric chain drastically reduces the mechanical strength (G' = 1.1 kPa) of the resulting hydrogel.

  • AMPO occupies a highly desirable "Goldilocks zone." Its short spacer arm maintains high mechanical strength (comparable to HMDA), while its internal ether and hydroxyl groups support a high swelling ratio (Q = 45). Furthermore, its asymmetric kinetics extend the gelation time to 18 minutes, providing a critical window for injectability or mold-casting before the sol-gel transition completes.

Self-Validating Experimental Protocol

The following methodology outlines the synthesis of an AMPO-crosslinked Hyaluronic Acid hydrogel. This is designed as a self-validating system , ensuring that causality is established at every chemical step and that the final product is rigorously verified.

Step-by-Step Methodology

Step 1: Carboxyl Activation (pH Causality)

  • Action: Dissolve 1% (w/v) Hyaluronic Acid (HA) in 50 mM MES buffer adjusted strictly to pH 5.5. Add 1.5 molar equivalents of EDC and NHS.

  • Causality: EDC activation is highly unstable at physiological pH. MES buffer at pH 5.5 is chosen because it optimizes the half-life of the O-acylisourea intermediate, allowing efficient conversion to the amine-reactive NHS-ester without rapid hydrolysis.

Step 2: pH Shift and Crosslinker Addition

  • Action: After 15 minutes of activation, adjust the solution to pH 7.4 using 1M NaOH, or dialyze rapidly into PBS. Immediately add AMPO (0.5 molar equivalents to HA carboxyls).

  • Causality: Diamines require unprotonated amines to act as effective nucleophiles. Shifting the pH to 7.4 deprotonates the primary amine of AMPO ( pKa​≈9.5 ), initiating the first rapid nucleophilic attack, while the secondary amine reacts more slowly, preventing immediate localized precipitation.

Step 3: Self-Validating Physical Assay (Rheology)

  • Action: Transfer the mixture immediately to the Peltier plate of an oscillatory rheometer (37°C). Run a time-sweep at 1 Hz and 1% strain.

  • Validation: Monitor the crossover point of the storage modulus (G') and loss modulus (G''). This crossover physically validates the exact gelation time (approx. 18 mins for AMPO) and proves the formation of a continuous elastic network rather than a viscous entanglement.

Step 4: Self-Validating Chemical Assay (TNBSA)

  • Action: Post-gelation (24h), extract the hydrogel, wash in distilled water, and perform a TNBSA (2,4,6-trinitrobenzene sulfonic acid) assay on the supernatant and the gel.

  • Validation: TNBSA reacts selectively with unreacted primary and secondary amines to form a chromophore absorbing at 335 nm. Quantifying the absence of free amines chemically validates that the crosslinking efficiency reached >95%, confirming that AMPO is covalently bound at both ends and not merely physically trapped.

ValidationWorkflow Act 1. EDC/NHS Activation (MES Buffer, pH 5.5) Mix 2. pH Shift & AMPO Addition (PBS Buffer, pH 7.4) Act->Mix Cure 3. Physical Validation (Rheology Time-Sweep) Mix->Cure Val 4. Chemical Validation (TNBSA Amine Assay) Cure->Val

Fig 2. Self-validating experimental workflow for hydrogel synthesis and crosslinking efficiency.

Conclusion

Benchmarking data demonstrates that 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol (AMPO) provides a superior structural alternative to traditional symmetric diamines in scenarios requiring both mechanical rigidity and high aqueous compatibility. Its asymmetric primary/secondary amine structure offers researchers precise kinetic control over the sol-gel transition, eliminating the heterogeneous hyper-crosslinking associated with HMDA, while avoiding the mechanical weakness inherent to long-chain PEG-diamines.

References

  • Crosslinker-Based Regulation of Swelling Behavior of Poly(N-isopropylacrylamide)
  • Approaches to Sustainable and Continually Recyclable Cross-Linked Polymers.
  • PEGMA-Based Microgels: A Thermoresponsive Support for Enzyme Reactions.

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